molecular formula C11H11F3O3 B13674353 Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

カタログ番号: B13674353
分子量: 248.20 g/mol
InChIキー: PTJULQBREFIENK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H11F3O3

分子量

248.20 g/mol

IUPAC名

ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C11H11F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4,10,15H,2,5H2,1H3

InChIキー

PTJULQBREFIENK-UHFFFAOYSA-N

正規SMILES

CCOC(=O)CC(C1=CC(=C(C=C1F)F)F)O

製品の起源

United States
Foundational & Exploratory

Architectural Mastery in Antimicrobial Design: Key Intermediates and Methodologies in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolones represent a cornerstone class of broad-spectrum antibiotics, defined by their 1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold. The strategic introduction of a fluorine atom at the C-6 position and a cyclic amine (e.g., piperazine) at the C-7 position dramatically enhances their affinity for bacterial DNA gyrase and topoisomerase IV[1]. This technical guide deconstructs the synthetic pathways of these molecules, focusing on critical intermediates, thermodynamic control, and modern methodological advancements such as the Grohe-Petersen and Gould-Jacobs reactions.

Strategic Retrosynthetic Analysis

The synthesis of fluoroquinolones, such as ciprofloxacin, relies on a highly convergent strategy. The core methodology revolves around constructing the bicyclic quinolone system from a highly functionalized, acyclic benzene derivative[2].

ForwardSynthesis BenzoylChloride 2,4-Dichloro-5-fluoro- benzoyl chloride AcrylateAdduct Acrylate Adduct (Pre-cyclization) BenzoylChloride->AcrylateAdduct Acylation Enamine Ethyl 3-(dimethylamino) acrylate Enamine->AcrylateAdduct CyclizedCore Fluoroquinolone Core (Cyclized) AcrylateAdduct->CyclizedCore + Cyclopropylamine Base (NaH) Cipro Ciprofloxacin (API Target) CyclizedCore->Cipro + Piperazine (SNAr)

Forward synthetic workflow of Ciprofloxacin from key benzoyl chloride intermediates.

Key Intermediates and Mechanistic Pathways

The Acylating Agent: 2,4-Dichloro-5-fluorobenzoyl chloride

The synthesis typically commences with 2,4-dichloro-5-fluorobenzoic acid, which is converted to its highly reactive acyl chloride using reagents like bis(trichloromethyl)carbonate[3]. This intermediate is the foundational building block that dictates the exact substitution pattern of the final aromatic ring[4].

The Enamine/Enol Component

To build the C-2 and C-3 positions of the quinolone ring, the acyl chloride is reacted with an enamine or a malonate derivative. When using diethyl malonate, magnesium ethoxide is strictly employed[4],[2].

  • Causality: Diethyl malonate is insufficiently nucleophilic for direct C-acylation without forming unwanted O-acylated byproducts. Magnesium ethoxide forms a chelated magnesium enolate, strictly directing the electrophile to the carbon atom, ensuring high regioselectivity[2]. Alternatively, modern continuous flow syntheses utilize ethyl 3-(dimethylamino)acrylate, which reacts rapidly to form the pre-cyclization adduct without the need for metal chelates[3].

The Pre-cyclization Adduct

Treatment of the initial adduct with triethyl orthoformate and acetic anhydride, followed by the addition of a primary amine (e.g., cyclopropylamine), yields the crucial pre-cyclization intermediate[1].

  • Structural Insight: The stereoelectronic properties of this intermediate—specifically the push-pull alkene system—prime the molecule for intramolecular cyclization. X-ray diffraction (XRD) and NMR spectroscopy studies on related tetrafluorinated intermediates confirm that these esters exist predominantly in the enol tautomeric form in the solid state[5]. This spatial alignment is a critical thermodynamic prerequisite for the subsequent ring closure.

Core Cyclization Methodologies

The Grohe-Petersen Cycloaromatization

This method is the modern industry standard for synthesizing the ciprofloxacin core. It involves a base-catalyzed nucleophilic aromatic substitution (SNAr)[1]. The nitrogen atom of the cyclopropylamine group attacks the C-2 position of the benzene ring, displacing the ortho-chlorine atom.

  • Causality: The displacement of the chlorine atom is highly favored due to the electron-withdrawing nature of the adjacent carbonyl group and the para-fluorine atom, which stabilize the transient Meisenheimer complex. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are required to deprotonate the amine, rendering it a sufficiently strong nucleophile[1],[4].

The Gould-Jacobs Reaction

An alternative, historically significant pathway is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization[6],[7].

  • Modern Adaptation: Classical Gould-Jacobs requires harsh conditions (>250 °C in diphenyl ether), often leading to product degradation[7]. Modern protocols utilize microwave irradiation combined with Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid)[8].

  • Causality: Eaton's reagent acts as a potent Lewis acid, activating the carbonyl group and facilitating the 6-π electrocyclization at significantly lower temperatures (e.g., 80 °C), thereby increasing the yield and purity of the 4-oxo-quinoline-3-carboxylate intermediate[8].

GouldJacobs Step1 Aniline + EMME Nucleophilic Attack Step2 Anilidomethylenemalonate Elimination of EtOH Step1->Step2 -EtOH Step3 Thermal Electrocyclization Eaton's Reagent (80°C) Step2->Step3 Lewis Acid Catalysis Step4 4-Oxo-quinoline-3-carboxylate Tautomerization Step3->Step4 6-π Ring Closure Step5 Saponification & Decarboxylation 4-Hydroxyquinoline Step4->Step5 NaOH, then Heat

Mechanistic pathway of the modified Gould-Jacobs reaction using Eaton's reagent.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Synthesis of the Pre-cyclization Adduct (Acylation & Amination)
  • Enolate Formation: Suspend magnesium turnings (0.1 mol) in anhydrous ethanol (50 mL) with a catalytic amount of CCl₄.

    • Validation: The evolution of hydrogen gas and the dissolution of magnesium visually confirm the formation of magnesium ethoxide[4].

  • Acylation: Add diethyl malonate (0.1 mol) dropwise. Stir for 2 hours at room temperature. Cool to 0 °C and add 2,4-dichloro-5-fluorobenzoyl chloride (0.1 mol) dissolved in anhydrous THF.

    • Validation: TLC (Hexane:EtOAc 8:2) must show the disappearance of the acyl chloride (R_f ~0.8) and the appearance of the acyl malonate (R_f ~0.5).

  • Decarboxylation: Treat the intermediate with p-toluenesulfonic acid in an aqueous medium at reflux to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate[2].

  • Amination: React the keto-ester with triethyl orthoformate (1.5 eq) in refluxing acetic anhydride for 2 hours. Concentrate in vacuo, dissolve in ethanol, and add cyclopropylamine (1.1 eq) at 0 °C[1].

    • Validation: A distinct color change (usually to deep yellow) and immediate precipitation indicate the successful formation of the enamine adduct.

Protocol B: Grohe-Petersen Cyclization
  • Preparation: Dissolve the enamine adduct (0.05 mol) in anhydrous DMF (100 mL).

  • Deprotonation & Cyclization: Add anhydrous K₂CO₃ (0.1 mol) or NaH (0.06 mol, 60% dispersion in mineral oil). Heat the mixture to 100 °C for 4 hours.

    • Causality: Heating provides the activation energy required to overcome the steric hindrance of the ortho-chlorine during the SNAr process[1].

  • Isolation: Pour the mixture into ice water. Acidify to pH 5 using 1M HCl.

    • Validation: The precipitation of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid confirms successful cyclization and ester hydrolysis. Filter, wash with water, and dry under vacuum.

Protocol C: Late-Stage Functionalization (SNAr with Piperazine)
  • Substitution: Suspend the cyclized core (0.02 mol) in pyridine or acetonitrile (50 mL). Add piperazine (0.08 mol).

    • Causality: An excess of piperazine is strictly required to prevent bis-alkylation (where one piperazine molecule reacts with two quinolone cores)[1].

  • Reflux: Heat to 100 °C for 4-6 hours.

  • Purification: Concentrate the solvent, dissolve the residue in water, and adjust the pH to 7.4.

    • Validation: Ciprofloxacin precipitates exactly at its isoelectric point. Recrystallize from ethanol/water to obtain the pure API.

Quantitative Data & Yield Optimization

The transition from batch to continuous flow and the adoption of microwave catalysis have revolutionized fluoroquinolone synthesis[3]. The following table summarizes the comparative efficiency of these methodologies.

Reaction StepMethodologyReagent / CatalystTemp (°C)TimeYield (%)
Acylation Traditional BatchMg(OEt)₂252 - 4 h78 - 82
Acylation Continuous FlowBis(trichloromethyl)carbonate209 min> 90
Cyclization Thermal Gould-JacobsDiphenyl ether2502 h45 - 60
Cyclization MW + Eaton's ReagentP₂O₅ / MeSO₃H807 min85 - 95
Cyclization Grohe-Petersen (Base)K₂CO₃ / DMF1004 h80 - 88
SNAr (C-7) Batch RefluxPiperazine / Pyridine1004 - 6 h75 - 80

Conclusion

The synthesis of fluoroquinolone antibiotics is a masterclass in controlling regioselectivity and thermodynamic driving forces. By understanding the causality behind reagent selection—such as the necessity of magnesium chelates for acylation or Lewis acid catalysis for electrocyclization—process chemists can continuously optimize these pathways. The ongoing shift toward microreactor flow synthesis and microwave-assisted cyclization represents the future of scalable, high-yield antimicrobial manufacturing.

Sources

Mechanistic Pillar 1: Chemocatalysis via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of chiral β -hydroxy esters represents a cornerstone in modern organic synthesis and pharmaceutical manufacturing. These structural motifs are indispensable as chiral building blocks for a vast array of active pharmaceutical ingredients (APIs), including blockbuster statins (e.g., atorvastatin, rosuvastatin), macrolide antibiotics, and complex natural products.

As the pharmaceutical industry shifts toward greener, more atom-economical processes, the methodologies for synthesizing these chiral centers have evolved. This technical guide critically examines the two most industrially robust and scientifically validated pathways for producing chiral β -hydroxy esters: Transition-Metal Catalyzed Asymmetric Hydrogenation and Enzymatic Biocatalytic Reduction .

The benchmark for the chemical synthesis of chiral β -hydroxy esters was established by Ryoji Noyori’s pioneering work utilizing Ruthenium(II)-BINAP complexes[1]. Unlike the reduction of simple unfunctionalized ketones, the reduction of β -keto esters proceeds with extraordinary enantioselectivity (often >99% ee) and turnover numbers (TON) exceeding 100,000.

The Causality of Chelation-Controlled Stereoselectivity

The experimental choice to use a transition metal like Ruthenium paired with a C2​ -symmetric diphosphine ligand (BINAP) is not arbitrary; it is dictated by the substrate's inherent functionality. The β -keto ester is not merely a passive substrate; it acts as a directing group. The ester carbonyl oxygen coordinates to the Ru(II) center, forming a rigid, six-membered chelate transition state.

This chelation restricts the conformational freedom of the substrate. The sterically demanding, chiral environment created by the phenyl rings of the BINAP ligand then effectively blocks one prochiral face of the coordinated ketone. Consequently, the hydride transfer from the metal center to the carbonyl carbon occurs almost exclusively from the unhindered face, dictating the absolute configuration of the resulting β -hydroxy ester[1].

RuBINAP Substrate β-Keto Ester Intermediate Ru-Chelate Complex Substrate->Intermediate Coordination RuComplex Ru(II)-BINAP RuComplex->Intermediate Catalyst Binding Product Chiral β-Hydroxy Ester Intermediate->Product H2 / Hydride Transfer

Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation of beta-keto esters.

Self-Validating Protocol: Ru-BINAP Asymmetric Hydrogenation

To ensure scientific integrity, the following protocol incorporates built-in validation gates to confirm both chemical conversion and stereochemical fidelity.

  • Catalyst Preparation & Degassing: In a nitrogen-filled glovebox, dissolve 0.1 mol% of [RuCl2​(BINAP)]2​⋅NEt3​ in strictly anhydrous, degassed methanol. Causality: Oxygen irreversibly oxidizes the phosphine ligand to a phosphine oxide, killing catalytic activity. Methanol is chosen as it facilitates the outer-sphere hydride transfer mechanism.

  • Substrate Loading: Add the prochiral β -keto ester (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure Parr reactor.

  • Hydrogenation: Purge the reactor with H2​ gas three times, then pressurize to 50 psi. Heat the reaction to 50°C and agitate vigorously for 12 hours.

  • Validation Gate 1 (Conversion): Depressurize and sample the reaction. Analyze via achiral GC/FID. The reaction is self-validating if the starting material peak is <1% relative to the product peak, confirming catalyst turnover.

  • Validation Gate 2 (Enantioselectivity): Purify the product via flash chromatography. Analyze the purified β -hydroxy ester via chiral HPLC (e.g., Chiralcel OD-H column). The protocol validates its stereochemical success only when the retention time matches the desired enantiomer, with an ee >98%, calculated against a synthetically prepared racemic standard.

Mechanistic Pillar 2: Biocatalysis via Ketoreductases (KREDs)

While chemocatalysis is highly effective, the pharmaceutical industry's drive toward lower E-factors (Environmental factors) has accelerated the adoption of biocatalysis. Ketoreductases (KREDs) offer exquisite stereocontrol under mild, aqueous conditions, making them ideal for synthesizing complex, highly functionalized β -hydroxy esters[2][3].

The Causality of Cofactor Regeneration and pH Control

Enzymatic reduction requires a stoichiometric hydride source, typically NADPH. Because NADPH is prohibitively expensive for preparative-scale synthesis, a secondary coupled-enzyme system is employed. Glucose Dehydrogenase (GDH) is added alongside inexpensive glucose.

Causality of the System: The KRED consumes NADPH to reduce the β -keto ester. The GDH immediately oxidizes glucose to gluconolactone, regenerating NADPH from NADP + . This creates a closed catalytic loop[4]. Furthermore, gluconolactone spontaneously hydrolyzes to gluconic acid in water. If left unbuffered, this acid generation will plummet the reaction pH and denature the enzymes. Therefore, the experimental choice to use a high-capacity phosphate buffer (or an automated titrator adding NaOH) is an absolute requirement to maintain the structural integrity of the KRED.

CofactorRegen NADP NADP+ NADPH NADPH NADP->NADPH GDH (Glucose Oxidation) NADPH->NADP KRED (Ketone Reduction)

Enzymatic cofactor regeneration cycle coupling KRED and GDH for continuous reduction.

Self-Validating Protocol: KRED-Mediated Biocatalytic Reduction
  • Buffer & Cofactor Initialization: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ . Dissolve NADP + (0.05 mol%) and D-glucose (1.5 equiv).

  • Enzyme Loading: Add the engineered KRED powder (typically 1-5 wt% relative to substrate) and GDH powder.

  • Fed-Batch Substrate Addition: To prevent substrate inhibition (a common phenomenon where high ketone concentrations induce enzyme conformational changes), add the β -keto ester continuously via a syringe pump over 6 hours.

  • pH Titration: Maintain the reaction at 30°C. Connect an autotitrator dispensing 1 M NaOH to maintain the pH strictly at 7.0 ± 0.1.

  • Validation Gate (Thermodynamic Completion): The reaction progress is intrinsically validated by the autotitrator. When base consumption ceases, gluconic acid is no longer being produced, indicating that the coupled KRED/GDH cycle has reached thermodynamic completion. Extract with ethyl acetate and verify ee via chiral GC/MS.

Quantitative Data Presentation: Chemocatalysis vs. Biocatalysis

To aid process chemists in route selection, the following table summarizes the operational and quantitative metrics of both methodologies when applied to the synthesis of chiral β -hydroxy esters.

ParameterRu-BINAP ChemocatalysisKRED Biocatalysis
Typical Enantiomeric Excess (ee) 95% – 99%>99.5%
Reaction Conditions 40–80°C, 50–1000 psi H2​ 25–35°C, Atmospheric Pressure
Solvent System Methanol, Ethanol (Anhydrous)Aqueous Buffer (pH 6.5–7.5)
Substrate Scope Broad (Aliphatic and Aryl β -keto esters)Highly specific (Requires enzyme screening)
Catalyst Loading 0.01 – 0.1 mol%1 – 5 wt% (Enzyme to Substrate)
Primary Challenge Heavy metal removal (API contamination)Substrate/Product inhibition
Organic E-Factor Moderate (Requires organic solvents)Very Low (Aqueous medium)

Conclusion

The synthesis of chiral β -hydroxy esters requires a deep mechanistic understanding of the chosen catalytic system. Chemocatalytic approaches rely on precise steric manipulation via metal-ligand chelation, offering broad substrate scope and high scalability. Conversely, biocatalysis leverages the evolutionary perfection of enzyme binding pockets, offering unparalleled stereoselectivity and green chemistry profiles, provided that cofactor regeneration and thermodynamic equilibria are rigorously managed. Both methodologies, when executed with self-validating analytical controls, ensure the high-fidelity production of critical pharmaceutical intermediates.

Sources

Potential applications of trifluorophenyl compounds in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorinated motifs into organic architectures has fundamentally reshaped modern drug discovery and materials science. Among these, the trifluorophenyl group stands out as a privileged pharmacophore and a versatile synthetic building block. As a Senior Application Scientist, I have observed firsthand how the precise positioning of three fluorine atoms on an aromatic ring can salvage a failing drug program by rescuing its pharmacokinetic profile.

This technical guide explores the mechanistic rationale behind utilizing trifluorophenyl compounds, details the physicochemical causality of their behavior, and provides validated, step-by-step protocols for their synthesis and downstream application.

Physicochemical Causality: Why Trifluorophenyl?

The decision to incorporate a trifluorophenyl moiety is rarely arbitrary; it is a calculated structural intervention designed to manipulate a molecule's electronic and steric parameters. The carbon-fluorine (C–F) bond is the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C–H bond[1].

When three fluorine atoms decorate a phenyl ring, they exert a profound, synergistic electron-withdrawing effect. This electronic modulation achieves three critical outcomes in medicinal chemistry:

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The electron-deficient nature of the trifluorophenyl ring repels oxidative attack, drastically increasing the drug's half-life[1].

  • Lipophilicity Modulation (LogP): Fluorine enhances the lipophilicity of the scaffold, facilitating passive diffusion across lipid bilayers, including the blood-brain barrier, without adding excessive steric bulk[1].

  • Multipolar Interactions: The highly polarized C–F bonds create localized negative charges that can engage in orthogonal multipolar interactions with the amide backbones of target proteins, enhancing binding affinity[2].

Table 1: Quantitative Impact of Fluorination on Physicochemical Properties
ParameterStandard Phenyl GroupTrifluorophenyl GroupMechanistic Consequence
Bond Dissociation Energy ~414.2 kJ/mol (C–H)~485.3 kJ/mol (C–F)Complete resistance to oxidative metabolic degradation[1].
Electronic Character Electron-neutralHighly electron-deficientLowers the pKa of adjacent functional groups; alters target binding.
Lipophilicity (LogP) BaselineSignificantly IncreasedEnhances membrane permeability and oral bioavailability.

Medicinal Chemistry Application: The Sitagliptin Paradigm

The most prominent clinical validation of the trifluorophenyl group is found in Sitagliptin, a blockbuster oral antidiabetic medication. Sitagliptin utilizes a 2,4,5-trifluorophenyl moiety to achieve highly selective, reversible inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme[2].

The trifluorophenyl ring is not merely a passive structural spacer; it actively docks into the S1 hydrophobic pocket of the DPP-4 enzyme. The specific 2,4,5-substitution pattern perfectly complements the steric contours of the pocket, while the fluorine atoms engage in critical electrostatic interactions with the enzyme's active site residues, yielding an exceptional IC₅₀ of 18 nM[2].

G Meal Meal Ingestion Incretins GLP-1 / GIP Release Meal->Incretins DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Degradation ActiveIncretins Prolonged Incretin Activity Incretins->ActiveIncretins Preserved DPP4->ActiveIncretins Blocked Sitagliptin Sitagliptin (Trifluorophenyl Core) Sitagliptin->DPP4 Inhibits Insulin Insulin Secretion (Glucose Lowering) ActiveIncretins->Insulin

Fig 1: Mechanism of action for Sitagliptin (DPP-4 inhibition) in glycemic control.

Synthetic Methodologies & Experimental Protocols

Working with trifluorophenyl compounds requires a deep understanding of their unique reactivity. The same electron-withdrawing effect that makes them desirable in drugs makes them notoriously difficult to handle in traditional cross-coupling reactions.

Overcoming Protodeboronation in Suzuki-Miyaura Couplings

In palladium-catalyzed Suzuki-Miyaura cross-couplings, trifluorophenylboronic acids are highly problematic. The electron-deficient ring slows down the transmetalation step. Concurrently, the fluorine atoms stabilize the aryl carbanion intermediate, making the carbon-boron bond highly susceptible to hydrolytic cleavage by the base—a process known as protodeboronation[3]. For instance, attempting to couple 2,3,6-trifluorophenylboronic acid under standard conditions often yields only 1,2,5-trifluorobenzene (the degraded byproduct)[3].

To circumvent this, we utilize microwave acceleration. By rapidly heating the reaction, we kinetically force the rate-limiting transmetalation step to occur faster than the protodeboronation degradation pathway.

Protocol 1: Microwave-Accelerated Synthesis of Trifluorophenyl Biaryls

  • Objective: Achieve high-yield cross-coupling of electron-deficient trifluorophenylboronic acids.

  • Causality: Microwave irradiation provides rapid, uniform heating that outpaces the hydrolytic degradation of the C–B bond. Acetonitrile is chosen as the solvent to ensure high microwave absorbance and rapid temperature ramping[3].

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried microwave vial, combine the aryl chloride (1.0 mmol) and the selected trifluorophenylboronic acid (1.5 mmol). Note: A 1.5x excess of boronic acid acts as a buffer against any minor protodeboronation.

    • Base Addition: Add anhydrous K₃PO₄ (3.0 mmol). Rationale: K₃PO₄ provides sufficient basicity to form the reactive boronate complex without the aggressive hydrolytic properties of aqueous NaOH.

    • Catalyst Loading: Add a robust Pd pre-catalyst, such as [Pd(dppf)Cl₂] (5 mol%), and suspend the mixture in anhydrous acetonitrile (3 mL)[3].

    • Irradiation: Seal the vial and subject it to microwave irradiation at 140°C for exactly 15 minutes.

    • Workup: Cool the vial rapidly via compressed air. Dilute the mixture with ethyl acetate, wash with deionized water, dry over MgSO₄, and purify via silica gel flash chromatography.

Biocatalytic Asymmetric Synthesis of Chiral Intermediates

The chemical synthesis of the chiral β-amino acid core of Sitagliptin traditionally requires expensive chiral auxiliaries and suffers from poor atom economy[4]. To modernize this, we deploy a whole-cell biocatalytic cascade. Using engineered E. coli expressing transaminase (TARO), we can achieve perfect stereoselectivity.

Biocatalysis Substrate Trifluorophenyl Ketoacid Ecoli Whole-Cell Biocatalyst (E. coli BL21) Substrate->Ecoli Transaminase Transaminase (TARO) + PLP Cofactor Ecoli->Transaminase Expresses Product Chiral Trifluorophenyl Amino Acid (>99% ee) Transaminase->Product Stereoselective Amination

Fig 2: Whole-cell biocatalytic workflow for chiral trifluorophenyl intermediates.

Protocol 2: Whole-Cell Biocatalytic Transamination

  • Objective: Enantioselective synthesis of (R)-β-amino acids with >99% enantiomeric excess (ee).

  • Causality: Utilizing whole cells rather than isolated enzymes protects the delicate Pyridoxal 5'-phosphate (PLP) cofactor from environmental degradation and provides a natural microenvironment for in situ cofactor regeneration[5].

  • Step-by-Step Methodology:

    • Biocatalyst Preparation: Harvest E. coli BL21(DE3) cells co-expressing transaminase (TARO) and esterase via centrifugation (4000 rpm, 20 min, 4°C). Wash the pellet twice with 200 mM Tris-HCl buffer adjusted precisely to pH 8.0[5]. Rationale: pH 8.0 is the optimal physiological window to maintain the ionization state of the enzyme's active site residues.

    • Reaction Assembly: Suspend 60 mg/mL (dry cell weight) of the biocatalyst in the Tris-HCl buffer. Add 1.0 g of the trifluorophenyl keto-ester substrate.

    • Amine Donor & Cofactor: Introduce 300 mM benzylamine (as the amine donor) and 0.5 mM PLP[5].

    • Incubation: Stir the biphasic reaction mixture at 37°C for 12 to 24 hours. Monitor the conversion via chiral HPLC.

    • Isolation: Upon completion, centrifuge the mixture to remove the biomass. Extract the aqueous supernatant to isolate the chiral amine. This protocol reliably yields the product at ~61% isolated yield on a gram scale with >99% ee[5].

Table 2: Experimental Yields of Trifluorophenyl Syntheses
Reaction ClassTarget / SubstrateKey Reagents / CatalystIsolated YieldRef
Amidation Catalysis (3,4,5-Trifluorophenyl)boronic acidCarboxylic acid, Amine89–95%[6]
Biocatalytic Amination Trifluorophenyl ketoacidTransaminase (TARO), PLP61% (>99% ee)[5]
Deoxybenzoin Synthesis Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateBenzoyl Chloride, K₂CO₃75–82%[7]

Conclusion

The trifluorophenyl group is a masterclass in rational chemical design. By understanding the profound electron-withdrawing causality of the three fluorine atoms, scientists can exploit this motif to block metabolic hotspots, tune lipophilicity, and drive highly specific protein-ligand interactions. While these same electronic properties introduce synthetic hurdles—such as protodeboronation—modern techniques like microwave-accelerated catalysis and whole-cell biocatalysis provide robust, self-validating solutions to produce these high-value compounds efficiently.

References

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure, orgsyn.org, 6

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin, polimi.it, 4

  • Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates, benchchem.com, 5

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, nih.gov,1

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides, nih.gov, 3

  • Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides, rsc.org, 7

  • (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin- 7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor, acs.org, 2

Sources

Methodological & Application

Synthesis of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate: A Detailed Guide to Racemic and Asymmetric Approaches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is a key chiral building block in the synthesis of various pharmaceutical agents and advanced materials. The presence of a trifluorinated phenyl ring and a β-hydroxy ester moiety imparts unique electronic and conformational properties, making it a valuable intermediate for drug development professionals and researchers in medicinal chemistry. This guide provides detailed application notes and protocols for the synthesis of this compound, covering both the classical racemic approach via the Reformatsky reaction and modern asymmetric methods to access enantiomerically pure forms. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.

Part 1: Racemic Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a robust and well-established method for the synthesis of β-hydroxy esters.[1][2][3] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing side reactions with the ester functionality.[3]

Reaction Mechanism

The reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate.[1][2]

  • Enolate Formation: The organozinc intermediate rearranges to form a zinc enolate.

  • Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of the aldehyde (2,4,5-trifluorobenzaldehyde).

  • Workup: Acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[1]

Reformatsky_Mechanism reagents Ethyl Bromoacetate + Zn enolate Reformatsky Enolate (Organozinc Intermediate) reagents->enolate Oxidative Addition adduct Zinc Alkoxide Adduct enolate->adduct Nucleophilic Addition aldehyde 2,4,5-Trifluorobenzaldehyde aldehyde->adduct workup Acidic Workup (e.g., aq. NH4Cl) adduct->workup product Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate workup->product

Caption: Mechanism of the Reformatsky Reaction.

Detailed Experimental Protocol: Reformatsky Reaction

Materials:

  • 2,4,5-Trifluorobenzaldehyde

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl) (for zinc activation)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Zinc Activation: In a flask, wash the zinc dust with 1 M HCl for one minute to remove the oxide layer. Decant the acid and wash the zinc with water, followed by ethanol, and finally diethyl ether. Dry the activated zinc dust under vacuum.[1]

  • Reaction Setup: Assemble the dry three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet. Add the activated zinc dust to the flask.

  • Initiation: Add a small volume of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2,4,5-trifluorobenzaldehyde and ethyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction mixture may need gentle warming to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy suspension.

  • Addition: Once the reaction has started, add the remaining aldehyde/ester solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate.

Part 2: Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate, several asymmetric synthesis strategies can be employed. This guide details two effective methods: Asymmetric Transfer Hydrogenation of a β-ketoester and Enzymatic Kinetic Resolution of the racemic β-hydroxy ester.

Method 1: Asymmetric Transfer Hydrogenation (ATH) of Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate

This two-step approach first involves the synthesis of the β-ketoester precursor, followed by its asymmetric reduction.

Step 1: Synthesis of Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate

The β-ketoester can be prepared by oxidation of the racemic Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate synthesized via the Reformatsky reaction. Common oxidizing agents like Jones reagent (CrO₃ in sulfuric acid and acetone) can be used.[4]

Step 2: Asymmetric Transfer Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) using ruthenium(II) complexes with chiral diamine ligands is a highly efficient method for the enantioselective reduction of β-ketoesters.[4]

ATH_Workflow start Ethyl 3-(2,4,5-trifluorophenyl) -3-oxopropanoate reagents [Ru(p-cymene)Cl2]2 + (S,S)-N-Ts-DPEN Formic Acid/Triethylamine start->reagents Asymmetric Transfer Hydrogenation product Enantiomerically Enriched Ethyl 3-Hydroxy-3- (2,4,5-trifluorophenyl)propanoate reagents->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate

  • [Ru(p-cymene)Cl₂]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-Ts-DPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and (S,S)-Ts-DPEN in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Mixture: In a separate flask, dissolve the Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate in the formic acid/triethylamine mixture.

  • Hydrogenation: Add the catalyst solution to the substrate solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. Further purification can be achieved by column chromatography.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used for the resolution of β-hydroxy esters through enantioselective acylation.[5]

Principle:

In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the racemic β-hydroxy ester, leaving the other enantiomer unreacted. The acylated and unreacted esters can then be separated by chromatography.

EKR_Workflow racemate Racemic Ethyl 3-Hydroxy-3- (2,4,5-trifluorophenyl)propanoate reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent racemate->reagents products Mixture of: (S)-Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate and (R)-Ethyl 3-Acetoxy-3-(2,4,5-trifluorophenyl)propanoate reagents->products Enantioselective Acylation separation Chromatographic Separation products->separation enantiomers Separated Enantiomers separation->enantiomers

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)

Procedure:

  • Reaction Setup: To a flask containing the racemic Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate, add the anhydrous organic solvent and vinyl acetate.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[5]

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification and Separation: Remove the solvent and excess acylating agent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.

Quantitative Data Summary

The following table provides expected yields and enantiomeric excesses for the described synthesis protocols based on literature data for analogous compounds. Actual results may vary depending on the specific reaction conditions and substrate.

Synthesis MethodStarting MaterialProductTypical Yield (%)Typical Enantiomeric Excess (ee) (%)Reference(s)
Reformatsky Reaction 2,4,5-TrifluorobenzaldehydeRacemic Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate70-90N/A[4]
Asymmetric Transfer Hydrogenation Ethyl 3-(aryl)-3-oxopropanoate(S)- or (R)-Ethyl 3-Hydroxy-3-(aryl)propanoate80-95>98[4]
Enzymatic Kinetic Resolution Racemic Ethyl 3-Hydroxy-3-phenylpropanoate(S)-Ethyl 3-Hydroxy-3-phenylpropanoate & (R)-ester~45 (for each)>99[5]

Conclusion

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate. The choice of method will depend on the specific needs of the researcher, with the Reformatsky reaction offering a straightforward route to the racemic compound, while asymmetric transfer hydrogenation and enzymatic kinetic resolution provide effective pathways to enantiomerically pure products. By understanding the underlying principles and following these detailed protocols, researchers and drug development professionals can confidently synthesize this valuable chiral intermediate for their applications.

References

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2026). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.
  • US Patent US20060205056A1. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • da Silva, J. F. M., et al. (2016). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Advances. [Link]

  • BenchChem. (2025).
  • Štefane, B., et al. (2018). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Molecules. [Link]

  • Dror, Y., et al. (2002). A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Majewska, P., et al. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysts. [Link]

  • Master Organic Chemistry. (2023). Reformatsky Reaction. [Link]

  • R-Discovery. Ethyl Benzoylacetate Research Articles. [Link]

  • Cambridge University Press & Assessment. (n.d.).
  • Terada, M. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. The Journal of the Japan Society for Analytical Chemistry.
  • van der Pijl, F., et al. (2017). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Wang, C., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. [Link]

  • Wikipedia. (2023). Reformatsky reaction. [Link]

  • Coeffard, V., & Poisson, J.-F. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2023). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction.
  • Ohno, A., et al. (1981). Asymmetric reduction with L-proline amide derivatives of 1,4-dihydronicotinamide.
  • Al-Haarrasi, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. [Link]

  • Lee, P. H., et al. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society.
  • Zhou, Y.-G., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society. [Link]

  • Fu, G. C., et al. (2020). Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. Journal of the American Chemical Society. [Link]

Sources

Application Note: Laboratory Procedures for the Esterification of 3-Hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Insights

3-Hydroxypropanoic acid (3-HP) is a highly versatile C3 platform chemical, widely utilized as a precursor for the synthesis of biodegradable polymers, acrylic acid, and specialty pharmaceutical intermediates[1]. The esterification of 3-HP to form alkyl 3-hydroxypropionates (e.g., methyl 3-hydroxypropionate or ethyl 3-hydroxypropionate) is a critical downstream processing step. However, the bifunctional nature of 3-HP—containing both a primary hydroxyl group and a carboxylic acid—presents unique synthetic challenges[2].

The Causality of Experimental Choices

Under standard Fischer esterification conditions (utilizing strong mineral acids like H₂SO₄ and elevated temperatures), 3-HP is prone to two major competing side reactions:

  • Dehydration: The β-hydroxy acid structure is highly susceptible to acid-catalyzed dehydration, yielding acrylic acid.

  • Self-Polymerization: Intermolecular esterification between the hydroxyl group of one 3-HP molecule and the carboxyl group of another leads to the formation of poly(3-hydroxypropionate) (P3HP) oligomers[3].

To circumvent these side reactions, modern protocols employ mild reaction temperatures (room temperature to 40°C) and heterogeneous solid acid catalysts, such as Amberlyst-15. Amberlyst-15 is a strongly acidic, macroreticular polymeric resin. It provides a localized high proton concentration to drive esterification without the bulk harshness of homogeneous mineral acids, thereby maximizing ester yield and allowing for simple catalyst recovery via filtration[4].

G HP 3-Hydroxypropanoic Acid (3-HP) Ester Alkyl 3-Hydroxypropionate (Target Product) HP->Ester Mild Acid + Alcohol (Amberlyst-15, 25°C) AA Acrylic Acid (Dehydration Byproduct) HP->AA High Heat + Strong Acid Poly Poly(3-HP) (Polymerization Byproduct) HP->Poly Intermolecular Reaction

Reaction pathways of 3-HP highlighting the target esterification and competing side reactions.

Experimental Protocol: Synthesis of Methyl 3-Hydroxypropionate

Note: This protocol is a self-validating system utilizing anhydrous conditions and an excess of methanol to drive the equilibrium toward the ester, coupled with strict In-Process Controls (IPC).

Materials and Reagents
  • 3-Hydroxypropanoic acid (Aqueous solutions must be dried prior to use)

  • Anhydrous Methanol (HPLC Grade)

  • Amberlyst-15 acid resin catalyst (Dry)

  • Rotary evaporator and standard glassware

Step-by-Step Methodology
  • Substrate Preparation (Azeotropic Drying): Commercial or fermentation-derived 3-HP is often supplied as an aqueous solution (e.g., 30% w/w). Because esterification is an equilibrium reaction producing water, the starting material must be strictly dried. Remove water via azeotropic distillation with methanol using a rotary evaporator until a concentrated, viscous syrup is obtained[4].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the dried 3-HP (e.g., 2.37 g, ~26 mmol).

  • Alcohol Addition: Add a large molar excess of anhydrous methanol (16.0 g, ~500 mmol). The excess alcohol acts as both the reactant and the solvent, driving the equilibrium toward product formation according to Le Chatelier's principle.

  • Catalyst Addition: Add 0.55 g of dry Amberlyst-15 resin.

  • Reaction Execution: Stir the mixture at room temperature (20–25°C). Critical: Do not heat the reaction above 40°C to prevent the formation of methyl acrylate (via dehydration) or P3HP.

  • In-Process Monitoring (IPC): Sample the reaction mixture at 2, 4, 20, and 28 hours. Filter the aliquot through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV to monitor the disappearance of 3-HP.

  • Catalyst Replenishment: As water accumulates, the reaction rate will plateau. Once conversion reaches ~95% (typically around 28 hours), add an additional 0.55 g of Amberlyst-15 to drive the reaction to 100% completion (up to 46 hours)[4].

  • Product Recovery: Filter the reaction mixture through a sintered glass funnel to recover the solid Amberlyst-15 catalyst. The catalyst can be washed with methanol and regenerated.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess methanol. The resulting methyl 3-hydroxypropionate can be further purified via vacuum distillation if ultra-high purity is required.

Workflow A 1. Azeotropic Drying Remove H2O from 3-HP B 2. Reaction Setup Add Anhydrous MeOH & Amberlyst-15 A->B C 3. Ambient Esterification Stir at 25°C for 28-46 hrs B->C D 4. In-Process QC HPLC/GC Monitoring C->D D->C If Conversion < 95% (Add more catalyst) E 5. Catalyst Filtration Recover Amberlyst-15 D->E If Conversion > 95% F 6. Solvent Evaporation Isolate Methyl 3-HP E->F

Step-by-step laboratory workflow for the solid-acid catalyzed esterification of 3-HP.

Data Presentation: Reaction Kinetics

The following table summarizes the quantitative conversion kinetics of 3-HP to methyl 3-hydroxypropionate using Amberlyst-15 at room temperature, demonstrating the necessity of the catalyst replenishment step[4].

Time (Hours)Catalyst Loading (g per 2.37g 3-HP)Conversion Yield (%)IPC Observation / Action
2 0.55 g31%Initial rapid esterification phase.
4 0.55 g42%Reaction rate begins to plateau.
20 0.55 g81%Steady conversion; water byproduct accumulates.
28 0.55 g95%Approaching equilibrium. Action: Add 0.55g catalyst.
46 1.10 g (Total)100%Complete conversion to methyl 3-hydroxypropionate.

Analytical Validation (HPLC-UV)

Accurate quantification of 3-HP and its esters is vital for validating the protocol and ensuring no dehydration byproducts have formed. Reversed-Phase HPLC (RP-HPLC) is the industry standard for this analysis[5].

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Phosphoric acid in Water / Acetonitrile (95:5 v/v). Causality Note: The low pH is critical to suppress the ionization of the unreacted 3-HP carboxylic acid group, ensuring it is retained on the hydrophobic stationary phase rather than eluting in the void volume.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

AnalyteRelative PolarityExpected Retention Time (min)
3-Hydroxypropanoic Acid (3-HP) High~3.5 - 4.5
Methyl 3-Hydroxypropionate Moderate~7.0 - 8.5
Ethyl 3-Hydroxypropionate Low~10.5 - 12.0

References

  • The Natural Occurrence of 3-Hydroxypropionic Acid Esters: A Technical Guide. Benchchem.
  • Microbial production of 3-hydroxypropionic acid and poly(3-hydroxypropionate). Lund University Publications.
  • A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. ResearchGate.
  • WO2003082795A2 - METHODS OF MANUFACTURING DERIVATIVES OF β-HYDROXYCARBOXYLIC ACIDS. Google Patents.
  • Application Note: HPLC-UV Methods for the Separation and Quantification of 3-Hydroxypropionic Acid and Its Esters. Benchchem.

Sources

Purification of Crude Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate: Protocols and Field Insights

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide for the purification of crude Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate, a key intermediate in pharmaceutical synthesis. The unique physicochemical properties conferred by the trifluorophenyl moiety and the β-hydroxy ester functionality necessitate a multi-step purification strategy. This document outlines field-proven protocols for liquid-liquid extraction, flash column chromatography, and recrystallization. It emphasizes the rationale behind procedural choices, offers troubleshooting insights, and presents methods for assessing final product purity, designed for researchers and professionals in drug development and organic synthesis.

Foundational Principles: Understanding the Molecule

The successful purification of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate hinges on a clear understanding of its structure and the nature of impurities generated during its synthesis. The molecule possesses a moderately polar β-hydroxy ester group and a non-polar but highly electronegative 2,4,5-trifluorophenyl ring. This unique combination influences its solubility and chromatographic behavior.

Synthesis & Impurity Profile: A common route to this compound is the Reformatsky reaction between 2,4,5-trifluorobenzaldehyde and an ethyl haloacetate. The crude product is therefore likely to contain:

  • Unreacted Starting Materials: 2,4,5-trifluorobenzaldehyde, ethyl bromoacetate.

  • Catalyst Residues: Zinc, activating acids (e.g., HCl).

  • By-products: Dehydration products, self-condensation products of the aldehyde or ester.

  • Acidic Impurities: Residual acid from the reaction work-up or hydrolysis of the starting ester.

The presence of fluorine atoms can impart unique solubility characteristics, often making the compound both hydrophobic and lipophobic, a property exploited in "fluorous chemistry"[1][2]. This requires careful solvent selection in all purification stages.

The Purification Workflow: A Strategic Overview

A multi-stage approach is essential to achieve high purity (>99%). The workflow proceeds from a bulk-level cleanup to a high-resolution separation, followed by an optional final polishing step.

PurificationWorkflow cluster_0 Crude Product cluster_1 Phase 1: Bulk Cleanup cluster_2 Phase 2: Primary Purification cluster_3 Phase 3: High-Purity Polish cluster_4 Final Product Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Removes acids, salts, water-solubles Chroma Flash Column Chromatography LLE->Chroma Removes organic impurities Recryst Recrystallization (Optional) Chroma->Recryst Removes trace impurities Pure Pure Product (>99%) Chroma->Pure If sufficient purity Recryst->Pure

Caption: High-level workflow for purifying the target compound.

Protocol 1: Aqueous Work-up & Liquid-Liquid Extraction

Objective: To remove inorganic salts, acidic residues, and highly polar water-soluble impurities from the crude reaction mixture.

Causality: This is the most efficient first step for bulk purification. It leverages the principle that ionized acidic or basic impurities are soluble in the aqueous phase, while the neutral organic product remains in an immiscible organic solvent[3][4]. A mild base like sodium bicarbonate is used to neutralize acids without promoting the hydrolysis of the target ester, a risk associated with stronger bases like NaOH[3][5].

Detailed Protocol:

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with 3-5 volumes of a suitable organic solvent, such as ethyl acetate or diethyl ether[3].

  • Acid Wash (Optional): If the reaction was basic, wash the organic layer with a dilute (5%) aqueous HCl solution to remove basic impurities.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the neutralization of acid[3]. Repeat this wash until gas evolution ceases.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble components[3].

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break any emulsions that may have formed and reduces the amount of dissolved water in the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.

Troubleshooting:

  • Emulsion Formation: If a stable emulsion forms between the layers, add more brine, allow the funnel to stand for an extended period, or pass the mixture through a pad of Celite®[3].

Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from unreacted starting materials and organic by-products with similar polarity.

Causality: Flash chromatography is a rapid form of preparative liquid chromatography that relies on the differential partitioning of compounds between a solid stationary phase (silica gel) and a liquid mobile phase (eluent)[6]. The polarity of the eluent is optimized to ensure the target compound moves down the column at an appropriate rate (retention factor, Rƒ ≈ 0.3-0.4), allowing for separation from less polar and more polar impurities. Dry loading the crude material onto silica gel often provides better resolution than loading it as a concentrated liquid[7].

Chromatography cluster_elution Elution & Separation Column Eluent Reservoir (e.g., Hexane/EtOAc) Sand Layer Silica Gel Stationary Phase Dry-Loaded Sample on Silica Silica Gel Sand Layer Cotton/Frit Stopcock Impurity_A Less Polar Impurity (Elutes First) Column:f7->Impurity_A Fractions 1-5 Product Target Compound (Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate) Column:f7->Product Fractions 6-15 Impurity_B More Polar Impurity (Elutes Last) Column:f7->Impurity_B Fractions 16-20 Eluent_Flow Column:f0->Eluent_Flow Mobile Phase Flow Eluent_Flow->Column:f3 Separation Occurs

Caption: Schematic of the flash column chromatography process.

Detailed Protocol:

  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. For this compound, a gradient of 10% to 40% ethyl acetate in hexanes is a good starting point.

  • Sample Preparation (Dry Loading): Dissolve the crude product from Step 3 in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (typically 1-2 times the mass of the crude product) and concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained[7].

  • Column Packing: Plug the bottom of a glass column with cotton or glass wool. Add a small layer of sand. Fill the column with silica gel (typically 50-100 times the mass of the crude product) as a slurry in the initial, least polar eluent mixture. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Add another layer of sand on top of the packed silica bed[6].

  • Loading and Elution: Carefully add the dry-loaded sample powder to the top of the column. Gently run the column by applying positive pressure (air or nitrogen), collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified product, typically as an oil or waxy solid.

Protocol 3: Recrystallization (Optional High-Purity Polish)

Objective: To achieve the highest possible purity by removing trace impurities that may have co-eluted during chromatography.

Causality: Recrystallization works on the principle that a compound is soluble in a hot solvent but sparingly soluble in the same solvent when it is cold. Impurities present in smaller amounts will remain in the cold solvent (the "mother liquor") while the pure compound crystallizes out[1]. The unique solubility properties of fluorinated compounds may require screening a wider range of solvents than usual[1][2].

Detailed Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., hexanes, toluene, ethyl acetate/hexanes mixture, isopropanol) at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling[1].

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor[1].

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Summary & Purity Assessment

The effectiveness of each purification step should be quantitatively assessed.

Purification StageStarting Mass (g)Final Mass (g)Step Yield (%)Purity by HPLC (%)
Crude Product10.0--~70%
After LLE10.08.585%~80%
After Chromatography8.56.576%>98%
After Recrystallization6.55.788%>99.5%

Purity Assessment Methods:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the final product and detect any remaining impurities.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Gahrooei, M. R., et al. (2020). Comparative Evaluation of the Liquid–Liquid Equilibria of the Extraction of Valeric or Caproic Acids from Water by Esters. Journal of Chemical & Engineering Data. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Organic Syntheses. (n.d.). Procedure for ethyl 3,3-diethoxypropanoate. [Link]

  • Organic Syntheses. (n.d.). Procedure for pyrrol-2-one derivative. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Shubin, V. G., et al. (2017). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

Sources

Biocatalytic Asymmetric Reduction of β-Keto Esters: A Comprehensive Experimental Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The asymmetric reduction of β-keto esters is a cornerstone transformation in modern organic synthesis, enabling the production of enantiomerically enriched β-hydroxy esters. These chiral molecules are critical building blocks for pharmaceuticals, including blockbuster cholesterol-lowering drugs (statins), vitamins, and agrochemicals[1].

Historically, chiral reductions relied on heavy-metal catalysts (e.g., Ruthenium or Iridium complexes) operating under high hydrogen pressures[1]. However, the pharmaceutical industry's shift toward green chemistry has elevated biocatalysis as the premier method for these transformations. Using either whole-cell systems (like Saccharomyces cerevisiae) or isolated recombinant ketoreductases (KREDs), biocatalytic reductions offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions[2].

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical biocatalysis and field-proven benchtop execution. This document details the mechanistic rationale, self-validating experimental protocols, and troubleshooting strategies required to successfully implement these biotransformations.

Mechanistic Insights & Causality in Experimental Design

To achieve high enantiomeric excess (ee), one must understand the enzymatic machinery driving the reduction. The stereochemical outcome of a microbial reduction is dictated by the specific oxidoreductase enzyme acting on the substrate, which transfers a hydride from a nicotinamide cofactor (NADH or NADPH) to the re- or si-face of the carbonyl group[3].

The "Starved Yeast" Phenomenon

Baker's yeast (Saccharomyces cerevisiae) is a highly accessible biocatalyst, but it contains a complex matrix of competing oxidoreductases. The reduction of ethyl acetoacetate by wild-type yeast often yields a mixture of enantiomers because the organism possesses both "D-enzymes" (yielding the R-enantiomer) and "L-enzymes" (yielding the S-enantiomer)[4].

Causality in Protocol Design: To achieve high stereoselectivity for the S-enantiomer, the yeast must be "starved"[5]. The D-enzymes are highly dependent on the pentose phosphate pathway, which requires a steady supply of glucose to regenerate NADPH. The L-enzymes (primarily associated with the fatty acid synthase complex) can utilize NADH generated from the oxidation of ethanol. By incubating the yeast in a 5% aqueous ethanol solution without glucose for 4 days, we selectively deplete the cofactors required by the D-enzymes, thereby functionally isolating the L-enzyme pathway and driving the ee from ~60% to >85%[5].

Recombinant Systems and Cofactor Regeneration

For industrial applications requiring >99% ee, isolated recombinant Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are preferred[3]. Because these enzymes require stoichiometric amounts of expensive cofactors (NAD(P)H), a self-validating regeneration system is mandatory. The most robust method couples the KRED with Glucose Dehydrogenase (GDH). As the KRED consumes NADPH to reduce the β-keto ester, GDH oxidizes cheap glucose to gluconic acid, regenerating the NADPH in a continuous catalytic cycle[2].

Mechanism Substrate β-Keto Ester (Substrate) KRED Ketoreductase (KRED) Substrate->KRED Reduced by Product Chiral β-Hydroxy Ester (Product) KRED->Product Yields NADP NADP+ KRED->NADP Oxidized to NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor for GDH->NADPH Regenerates Gluconic Gluconic Acid GDH->Gluconic Byproduct Glucose Glucose Glucose->GDH Sacrificial Substrate

Enzymatic reduction of β-keto esters coupled with a GDH-mediated NADPH regeneration cycle.

Experimental Protocols

Protocol A: Whole-Cell Reduction using "Starved" Baker's Yeast

Target: Synthesis of (S)-(+)-ethyl 3-hydroxybutanoate from ethyl acetoacetate.[5]

Phase 1: Biocatalyst Activation & Starvation

  • In a 2-L baffled Erlenmeyer flask, suspend 125 g of active dry Baker's yeast in 1000 mL of a 95:5 (v/v) Water/Ethanol mixture.

  • Cap the flask with a breathable cotton plug to allow aerobic respiration.

  • Incubate the suspension on an orbital shaker at 120 rpm and 30 °C for exactly 4 days. Critical Step: This starvation period depletes endogenous carbohydrates, suppressing the D-enzyme pathway.

Phase 2: Biotransformation 4. Add 5.0 g (38 mmol) of freshly distilled ethyl acetoacetate directly to the starved yeast suspension. 5. Continue shaking at 120 rpm and 30 °C. 6. Monitor the reaction progress via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) (Stain: KMnO4; Rf of starting material ~0.45 in 3:1 Hexane/Ethyl Acetate)[6]. The reaction typically reaches completion in 48–72 hours.

Phase 3: Work-up and Extraction 7. Emulsion Prevention: Once the starting material is consumed, add 80 g of Celite® filter aid to the fermentation broth. Rationale: Yeast cells contain amphiphilic proteins that cause severe emulsions during solvent extraction. Celite traps the cellular debris. 8. Filter the mixture through a large Büchner funnel (porosity 4) under vacuum. Wash the filter cake with 200 mL of deionized water. 9. Saturate the combined aqueous filtrate with sodium chloride (NaCl) to decrease the aqueous solubility of the product (salting-out effect). 10. Extract the aqueous phase continuously with diethyl ether or ethyl acetate (5 × 500 mL)[5]. 11. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo at 35 °C. 12. Purify via fractional distillation (bp 71–73 °C at 12 mmHg) to yield the pure S-enantiomer[5].

Protocol B: Recombinant KRED Reduction with Cofactor Regeneration

Target: Synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate (a statin precursor) via isolated enzymes.[2]

Phase 1: Reaction Assembly

  • Prepare 100 mL of 100 mM Potassium Phosphate buffer, pH 7.0.

  • Dissolve 5.0 g of D-glucose (sacrificial substrate) and 50 mg of NADP⁺ (cofactor) in the buffer.

  • Add 100 mg of lyophilized Glucose Dehydrogenase (GDH) and 100 mg of the target Ketoreductase (e.g., KRED-130).

Phase 2: Substrate Addition & pH-Stat Incubation 4. Dissolve 2.0 g of ethyl 4-chloroacetoacetate in 5 mL of DMSO (cosolvent) to enhance bioavailability, and add it dropwise to the enzymatic solution. 5. Incubate the mixture at 30 °C with gentle magnetic stirring (250 rpm). 6. pH Maintenance: Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Rationale: The GDH cycle produces gluconic acid, which will rapidly drop the pH and denature the enzymes. The pH must be strictly maintained at 7.0.

Phase 3: Termination & Recovery 7. After 16–24 hours, verify >99% conversion via HPLC. 8. Extract the mixture with ethyl acetate (3 × 100 mL). Because this is a cell-free system, emulsions are minimal, and Celite is not required. 9. Dry, concentrate, and analyze the product via chiral-phase GC to confirm >99% ee[7].

Workflow A Phase 1: Biocatalyst Prep Starve Yeast (4 days) OR Assemble KRED/GDH B Phase 2: Biotransformation Add Substrate, 30°C, Monitor Conversion A->B C Phase 3: Termination Add Celite® (Whole-cell) or Proceed directly (Cell-free) B->C D Phase 4: Extraction Salting out (NaCl) & Liquid-Liquid Extraction C->D E Phase 5: Analysis Product Isolation & Chiral GC/HPLC for ee% D->E

Standardized experimental workflow for the biocatalytic reduction of β-keto esters.

Quantitative Data & Substrate Scope

The choice between whole-cell and recombinant systems depends heavily on the substrate and the target purity. The following table synthesizes field-validated data across various β-keto ester substrates:

SubstrateBiocatalyst SystemTarget ProductYield (%)Enantiomeric Excess (ee)Ref
Ethyl acetoacetateS. cerevisiae (Starved)(S)-Ethyl 3-hydroxybutyrate59–76%85–95%[5]
Ethyl 4-chloroacetoacetateRecombinant KRED + GDH(S)-Ethyl 4-chloro-3-hydroxybutyrate>95%>99.5%[2]
α-Chloro-β-keto estersE. coli expressing Yeast Reductasesyn-(2R,3S)-alcohol89%98%[7]
α-Fluoro-β-keto estersKRED (Dynamic Kinetic Resolution)anti/syn-α-Fluoro-β-hydroxy esters80–95%>99%[8]
Aromatic β-keto estersA. aromaticum PEDH(S)-Aromatic β-hydroxy esters>90%>99%[3]

Data Interpretation: While Baker's yeast provides a highly economical route for simple aliphatic β-keto esters, halogenated substrates (α-chloro or α-fluoro) are best processed using engineered KREDs. Recombinant enzymes not only tolerate the inductive effects of halogens but also allow for Dynamic Kinetic Resolution (DKR), enabling the synthesis of specific diastereomers (syn or anti) with near-perfect optical purity[8].

Analytical Validation

A protocol is only as reliable as its analytical validation. To ensure the integrity of the chiral reduction, the following parameters must be assessed:

  • Conversion Tracking: Use capillary gas chromatography (e.g., Carbowax 20 M column, 100 °C). The retention time of the starting ketone will be significantly shorter than the resulting secondary alcohol[5].

  • Enantiomeric Excess (ee) Determination: Standard achiral columns cannot separate enantiomers. You must utilize a Chiral-phase GC or HPLC (e.g., Chiralcel OD-H or Chiralpak AD columns). The ee is calculated as: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

  • Absolute Configuration: If the specific rotation [α]D​ is unknown, the absolute configuration of the resulting alcohol can often be predicted using Prelog's Rule , which models the steric hindrance of the large (L) and small (S) groups flanking the carbonyl during hydride attack[9].

References

  • Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. URL:[Link]

  • Kaluzna, I., et al. (2004). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. Journal of the American Chemical Society, 126(40), 12827–12832. URL:[Link]

  • Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(24), 10453–10467. URL:[Link]

  • Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10. URL:[Link]

  • Bellido, E., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 24(6), 1083. URL:[Link]

  • Rodriguez, S., Kayser, M. M., & Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(8), 1547–1555. URL:[Link]

Sources

Application Notes and Protocols: Use of Planar-Chiral DMAP Catalysts in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities and physical properties. Consequently, the ability to selectively synthesize or separate a single enantiomer is a cornerstone of modern chemical synthesis. Kinetic resolution has emerged as a powerful strategy for accessing enantiomerically enriched compounds from a racemic mixture.[1][2] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as the unreacted starting material).

While enzymatic resolutions have long been a mainstay, the development of small-molecule organocatalysts that mimic the high efficiency and selectivity of enzymes is a frontier of significant interest. Among these, planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, pioneered by the research group of Gregory C. Fu, have established themselves as exceptionally versatile and effective catalysts for the kinetic resolution of a broad range of substrates, most notably secondary alcohols and amines.[1][3]

These catalysts derive their chirality not from a stereogenic center but from the non-planar arrangement of a substituent on a pyridine ring complexed to a metal, often iron in a ferrocene scaffold. This unique structural feature creates a well-defined chiral pocket that enables remarkable levels of enantioselection in acyl-transfer reactions.[4] This guide provides an in-depth exploration of the mechanism, applications, and practical protocols for employing planar-chiral DMAP catalysts in kinetic resolution.

The Engine of Selectivity: Mechanism of Action

The efficacy of planar-chiral DMAP catalysts lies in their ability to act as highly nucleophilic catalysts in acyl-transfer reactions. The catalytic cycle, illustrated below for the acylation of a secondary alcohol, proceeds through several key steps:

Catalytic Cycle Ac2O Ac₂O (Acylating Agent) Acyl_Cat Acyl-Catalyst Intermediate (Chiral) Ac2O->Acyl_Cat + Catalyst Catalyst Planar-Chiral DMAP Catalyst R_Complex Catalyst-(R)-OH Complex (Diastereomeric) Acyl_Cat->R_Complex + (R)-OH S_Complex Catalyst-(S)-OH Complex (Diastereomeric) Acyl_Cat->S_Complex + (S)-OH Racemic_Alc Racemic Alcohol (R)-OH and (S)-OH R_Product (R)-OAc (Fast) R_Complex->R_Product k_fast S_Starting (S)-OH (Slow) S_Complex->S_Starting k_slow R_Product->Catalyst + Catalyst (Regenerated)

Figure 1: Generalized Catalytic Cycle for Kinetic Resolution of a Secondary Alcohol.

  • Activation of the Acylating Agent: The planar-chiral DMAP catalyst, being a potent nucleophile, attacks the acylating agent (commonly acetic anhydride, Ac₂O) to form a highly reactive N-acylpyridinium intermediate. This intermediate is itself chiral and serves as the key enantioselective acylating species.

  • Diastereomeric Complex Formation: The N-acylpyridinium intermediate then associates with each enantiomer of the racemic alcohol to form two transient diastereomeric complexes. It is the energetic difference between these two complexes and their respective transition states for acyl transfer that dictates the selectivity of the resolution. The steric and electronic environment created by the planar-chiral backbone of the catalyst allows for a more favorable interaction with one enantiomer over the other.

  • Enantioselective Acyl Transfer: The acyl group is transferred preferentially to the more reactive enantiomer (the "fast" reacting enantiomer), leading to the formation of the acylated product and regeneration of the catalyst. The less reactive enantiomer (the "slow" reacting enantiomer) is enriched in the unreacted starting material.

  • Catalyst Turnover: The regenerated catalyst can then enter a new catalytic cycle, continuing the resolution process.

A Versatile Toolkit: Scope of Planar-Chiral DMAP Catalysts

A significant advantage of planar-chiral DMAP catalysts is their broad substrate scope. They have been successfully employed in the kinetic resolution of a variety of functional groups, with notable success in the resolution of secondary alcohols and, with some modifications to the catalyst and reaction conditions, primary amines.

Kinetic Resolution of Secondary Alcohols

The kinetic resolution of secondary alcohols is a flagship application of these catalysts. Excellent selectivities have been achieved for a wide range of aryl alkyl carbinols, propargylic alcohols, and allylic alcohols.[1][5]

Substrate ClassRepresentative SubstrateCatalyst Loading (mol%)Acylating AgentSolventSelectivity Factor (s)Reference
Aryl Alkyl Carbinols1-Phenylethanol1-2Ac₂Ot-Amyl alcohol>50[1]
1-(o-Tolyl)ethanol1-2Ac₂Ot-Amyl alcohol71[1]
Propargylic Alcohols1-Phenyl-2-propyn-1-ol1-2Ac₂Ot-Amyl alcohol20-40[1]
Allylic Alcohols(E)-1-Phenyl-2-buten-1-ol1-2.5Ac₂OEt₂O25[1]
Diolsmeso-1,2-Diphenylethane-1,2-diol1Ac₂Ot-Amyl alcohol>50 (desymmetrization)[1]

Table 1: Representative Performance of Planar-Chiral DMAP Catalysts in the Kinetic Resolution of Secondary Alcohols.

Kinetic Resolution of Primary Amines

The kinetic resolution of primary amines presents a greater challenge due to their high nucleophilicity, which can lead to a significant uncatalyzed background reaction with the acylating agent. To overcome this, a modified planar-chiral catalyst, often a 4-(pyrrolidino)pyridine (PPY) analogue, is used in conjunction with a less reactive acylating agent, such as an azlactone.[6][7] This combination effectively suppresses the background reaction and allows for high enantioselectivity in the catalyzed pathway.[6][7]

Substrate ClassRepresentative SubstrateCatalyst Loading (mol%)Acylating AgentSolventTemperature (°C)Selectivity Factor (s)Reference
Benzylic Amines1-Phenylethylamine10AzlactoneChloroform-50up to 27[6]
Indolines2-Methylindoline10AzlactoneChloroform-50>15[7]

Table 2: Representative Performance of Planar-Chiral PPY Catalysts in the Kinetic Resolution of Primary Amines.

From Bench to Application: Detailed Protocols

The following protocols provide a detailed, step-by-step guide for performing a typical kinetic resolution of a secondary alcohol and a primary amine using planar-chiral DMAP-type catalysts.

Protocol 1: Kinetic Resolution of a Secondary Alcohol (e.g., 1-Phenylethanol)

This protocol is a representative example and may require optimization for different substrates.

Materials and Reagents:

  • Planar-chiral DMAP catalyst (e.g., Fu's catalyst)

  • Racemic 1-phenylethanol

  • Acetic anhydride (Ac₂O), freshly distilled

  • Triethylamine (Et₃N), freshly distilled

  • tert-Amyl alcohol (anhydrous)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

KR_Alcohol_Workflow A 1. Setup and Inerting B 2. Addition of Reagents A->B Dry glassware C 3. Reaction B->C Stir at RT D 4. Quenching C->D Monitor by TLC/GC E 5. Workup D->E Add NaHCO₃ F 6. Purification E->F Extract, dry, concentrate G 7. Analysis F->G Column chromatography

Figure 2: Workflow for the Kinetic Resolution of a Secondary Alcohol.

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add the planar-chiral DMAP catalyst (1-2 mol%).

  • Reagent Addition: Add anhydrous tert-amyl alcohol (to make a ~0.1 M solution with respect to the alcohol). Stir the mixture until the catalyst is fully dissolved. Add triethylamine (1.2 equivalents relative to the alcohol).

  • Substrate and Acylating Agent: Add racemic 1-phenylethanol (1.0 equivalent). Stir for 5 minutes. Slowly add acetic anhydride (0.5-0.6 equivalents) via syringe over a period of 2-5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50-60% conversion of the starting alcohol is observed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue contains the unreacted (S)-1-phenylethanol and the acylated product, (R)-1-phenylethyl acetate. Purify the mixture by flash column chromatography on silica gel to separate the alcohol and the ester.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered alcohol and the acylated product using chiral GC or HPLC.

Protocol 2: Kinetic Resolution of a Primary Amine (e.g., 1-Phenylethylamine)

This protocol requires more stringent conditions to minimize the background reaction.

Materials and Reagents:

  • Planar-chiral PPY catalyst (e.g., (-)-PPY*)

  • Racemic 1-phenylethylamine

  • Azlactone acylating agent

  • Anhydrous chloroform (CHCl₃)

  • Cooling bath (e.g., dry ice/acetone)

  • Anhydrous workup and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask under an inert atmosphere, add the planar-chiral PPY catalyst (10 mol%).

  • Solvent and Cooling: Add anhydrous chloroform and cool the mixture to -50 °C using a dry ice/acetone bath.

  • Substrate and Acylating Agent: Add a solution of racemic 1-phenylethylamine (1.0 equivalent) in chloroform. Stir for 5 minutes. Add a solution of the azlactone acylating agent (0.5-0.6 equivalents) in chloroform dropwise.

  • Reaction Monitoring: Maintain the reaction at -50 °C and monitor its progress by TLC or HPLC until the desired conversion is reached.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature. Follow the workup and purification procedure as described in Protocol 1 to separate the unreacted amine and the acylated product.

  • Analysis: Determine the enantiomeric excess of the recovered amine and the amide product by chiral HPLC or by derivatization followed by GC analysis.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Selectivity (Low ee) - Non-anhydrous conditions- Impure reagents- Incorrect temperature- High catalyst loading- Ensure all glassware is dry and solvents are anhydrous.- Use freshly distilled or purified reagents.- For amine resolutions, maintain low temperatures.- Optimize catalyst loading; higher loading does not always mean better selectivity.
Slow or No Reaction - Inactive catalyst- Sterically hindered substrate- Low temperature- Check the integrity of the catalyst.- Increase reaction time or slightly elevate the temperature (for alcohols).- Consider a more reactive acylating agent, but be mindful of background reactions.
Significant Background Reaction (for amines) - Acylating agent is too reactive- Temperature is too high- Use a less electrophilic acylating agent like an azlactone.- Ensure the reaction is maintained at a low temperature (-50 °C or lower).

Impact on Drug Development

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in drug development.[8] Kinetic resolution using planar-chiral DMAP catalysts offers a practical and efficient method to access chiral building blocks for the synthesis of complex drug molecules. For example, the non-steroidal anti-inflammatory drug (NSAID) (S)-Naproxen has been synthesized using a dynamic kinetic resolution approach involving a chiral PPY N-oxide catalyst.[9] This highlights the potential of this methodology to be integrated into industrial-scale synthesis of important pharmaceuticals.

Drug_Dev_Workflow A Racemic Starting Material B Kinetic Resolution (Planar-Chiral DMAP Catalyst) A->B C Enantioenriched Starting Material B->C D Enantioenriched Product B->D E Further Synthetic Steps C->E D->E F API Synthesis E->F

Figure 3: Integration of Kinetic Resolution into a Drug Synthesis Workflow.

Conclusion

Planar-chiral DMAP catalysts represent a significant advancement in the field of asymmetric organocatalysis. Their high efficiency, broad substrate scope, and operational simplicity make them a valuable tool for the kinetic resolution of secondary alcohols and primary amines. For researchers in academia and industry, particularly those involved in drug discovery and development, a thorough understanding of the principles and practical application of these catalysts can unlock new pathways to enantiomerically pure molecules. The protocols and data presented in this guide serve as a comprehensive resource to facilitate the successful implementation of this powerful synthetic methodology.

References

  • Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-547. [Link][3]

  • Zhang, X., et al. (2021). Dynamic Kinetic Resolution of Carboxylic Esters Catalyzed by Chiral PPY N-Oxides: Synthesis of Nonsteroidal Anti-Inflammatory Drugs and Mechanistic Insights. ACS Catalysis, 11(13), 8112-8121. [Link][9]

  • Arai, S., Bellemin-Laponnaz, S., & Fu, G. C. (2001). Catalytic, Enantioselective, Non-Enzymatic Kinetic Resolution of Unactivated Primary Amines. Angewandte Chemie International Edition, 40(1), 234-236. [Link][6]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). Molecules, 27(13), 4297. [Link][10]

  • Brooks, W. H., et al. (2014). The Significance of Chirality in Drug Design and Development. Molecules, 19(9), 14368-14392. [Link][8]

  • Fu, G. C. (2006). Asymmetric Catalysis with Planar-Chiral Heterocycles. The Journal of Organic Chemistry, 71(20), 7579-7586. [Link][7]

  • Seidel, D. (2012). Kinetic Resolution of Amines via Dual Catalysis: Remarkable Dependence of Selectivity on the Achiral Cocatalyst. Organic Letters, 14(12), 3072-3075. [Link][11]

  • Synthesis and Resolution of Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine. (2012). European Journal of Organic Chemistry, 2012(28), 5435-5445. [Link][12]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (2021). CCS Chemistry, 3(8), 2136-2146. [Link][13]

  • Alexanian, E. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Supergroup Meeting Presentation. [Link][14]

  • Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. (2024). Molecules, 29(5), 1034. [Link][15]

  • Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-547. [Link][3]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry, 19(46), 10077-10093. [Link][16]

  • Birman, V. B., et al. (2017). Development of a Chiral DMAP Catalyst for the Dynamic Kinetic Resolution of Azole Hemiaminals. The Journal of Organic Chemistry, 82(2), 1034-1044. [Link][17]

  • Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. (2016). Molecules, 21(10), 1357. [Link][18]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. (2013). Organic Letters, 15(4), 832-835. [Link][19]

  • Ruble, J. C., Tweddell, J., & Fu, G. C. (1998). Kinetic Resolution of Arylalkylcarbinols Catalyzed by a Planar-Chiral Derivative of DMAP: A New Benchmark for Nonenzymatic Acylation. The Journal of Organic Chemistry, 63(9), 2794-2795. [Link][5]

  • A novel chiral DMAP–thiourea bifunctional catalyst catalyzed enantioselective Steglich and Black rearrangement reactions. (2019). Organic Chemistry Frontiers, 6(12), 1934-1938. [Link][20]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers in Catalysis, 2. [Link][2]

  • Chiral DMAP-N-oxides as Acyl Transfer Catalysts: Design, Synthesis, and Application in Asymmetric Steglich Rearrangement. (2019). Angewandte Chemie International Edition, 58(9), 2839-2843. [Link][21]

  • Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey. (2016). Critical Reviews in Biochemistry and Molecular Biology, 51(2), 103-127. [Link][22]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of beta-hydroxy propanoates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the thermodynamic and kinetic complexities of synthesizing β -hydroxy propanoates (commonly known as β -hydroxy esters).

Whether you are utilizing Aldol additions or zinc-mediated Reformatsky reactions, the high energy of enolate intermediates and the leaving-group potential of the β -hydroxyl group make this synthesis prone to failure if not strictly controlled. This guide moves beyond empirical guesswork, providing a causality-driven, self-validating framework to troubleshoot and optimize your workflows.

Mechanistic Overview of Reaction Pathways

To effectively troubleshoot, we must first map the competing thermodynamic and kinetic pathways. The diagram below illustrates how the desired nucleophilic addition competes with elimination, fragmentation, and secondary additions.

ReactionPathways SM Carbonyl + α-Halo Ester ZnEnol Zinc Enolate Intermediate SM->ZnEnol Zn(0) insertion Alkoxy β-Alkoxyzinc Ester ZnEnol->Alkoxy Nucleophilic addition SelfCond Self-Condensation Product ZnEnol->SelfCond Reacts with α-halo ester Target β-Hydroxy Propanoate (Target Product) Alkoxy->Target Mild acidic workup Dehyd α,β-Unsaturated Ester Alkoxy->Dehyd Elimination (-ZnOH) Retro Retro-Aldol Cleavage Alkoxy->Retro Thermodynamic control DoubleRef δ-Hydroxy-β-ketoester Target->DoubleRef Excess Zn Enolate

Reaction pathways and common side reactions in beta-hydroxy ester synthesis.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: My final product is heavily contaminated with α,β -unsaturated esters. How do I prevent this dehydration?

  • Causality: The formation of β -hydroxy propanoates places a hydroxyl group directly adjacent to an acidic α -proton. Under overly acidic workup conditions, or if the reaction is subjected to prolonged heating, the molecule undergoes an elimination reaction (loss of H2​O or the metal-alkoxide species) to form a highly stable, conjugated α,β -unsaturated ester (an acrylate)[1].

  • Solution: Shift the reaction to kinetic control by maintaining temperatures below 15 °C. Replace strong mineral acid workups with a strictly buffered, mild quench using saturated aqueous NH4​Cl at 0 °C.

Q2: I am observing low yields and recovering my starting aldehyde/ketone, even though the α -halo ester was completely consumed. Is this a failed initiation?

  • Causality: While failed zinc activation is a common initiation issue, the complete consumption of the α -halo ester coupled with starting material recovery points directly to Retrograde Aldol Condensation (Retro-Aldol Cleavage). The intermediate β -alkoxyzinc ester is thermodynamically unstable at elevated temperatures and will fragment back into the starting enolate and carbonyl compounds[1][2].

  • Solution: Do not let the reaction stir overnight. Quench the reaction immediately upon completion (typically 20–30 minutes after reagent addition) to trap the kinetically favored β -alkoxyzinc intermediate[3].

Q3: LC-MS analysis shows a higher molecular weight impurity corresponding to a δ -hydroxy- β -ketoester. What causes this?

  • Causality: This is the result of a Double Reformatsky Reaction . While the ester group of the in-situ generated β -hydroxyalkanoate is normally unreactive, the newly formed zinc alkoxide can act as an internal Lewis acid (a complex-induced proximity effect). This activates its own ester moiety to nucleophilic attack by a second equivalent of the zinc enolate[4].

  • Solution: This occurs when there is a localized excess of the zinc enolate. Strictly control your stoichiometry (use exactly 1.0 to 1.05 equivalents of the α -halo ester) and ensure vigorous stirring to prevent localized concentration gradients.

Q4: How do I mitigate the self-condensation of the α -bromo ester during scale-up?

  • Causality: The formation of the Reformatsky reagent is highly exothermic. In large batch reactors, poor heat dissipation leads to thermal runaways. At these elevated temperatures, the highly reactive zinc enolate preferentially attacks unreacted α -bromo ester rather than the target electrophile, leading to rapid self-condensation[2][3].

  • Solution: Batch processing is fundamentally flawed for large-scale Reformatsky reactions. You must transition to a Continuous Stirred-Tank Reactor (CSTR) or a packed-bed flow setup to manage heat dissipation effectively[2].

Quantitative Benchmarking of Side Reactions

To aid in root-cause analysis, use the following matrix to match your observed yield loss with the likely thermodynamic or kinetic driver.

Side ReactionPrimary Catalyst / DriverTypical Yield Loss (Batch)Mitigation Strategy
Dehydration ( α,β -unsaturated ester)Strong acid/base, Heat (>40 °C)15 - 30%Use mild NH4​Cl quench; maintain <20 °C
Retro-Aldol Cleavage Extended reaction time, Heat10 - 25%In-line quenching; strict residence time
Self-Condensation Localized exotherms, Excess α -halo ester20 - 40%CSTR/Flow chemistry; strict stoichiometry
Double Reformatsky Excess zinc enolate, Unquenched alkoxide5 - 15%Dropwise addition; avoid excess reagents

Standard Operating Procedure (SOP): Continuous Flow Synthesis

To establish a self-validating system that inherently suppresses thermal runaways, retro-aldol cleavage, and self-condensation, we recommend transitioning from batch to a continuous flow setup[2]. This protocol uses steady-state concentrations to validate reaction kinetics: if the reactor temperature spikes, your feed rate is too high; if starting material is recovered, your residence time is too short.

FlowWorkflow Prep Step 1: Reagent Preparation (Carbonyl + α-Bromoester) ZnBed Step 2: Zinc Activation (Packed Bed / CSTR) Prep->ZnBed Controlled Feed Rate Reaction Step 3: Continuous Reaction (Strict Temp Control <15°C) ZnBed->Reaction Enolate Generation Quench Step 4: In-line Quenching (Sat. NH4Cl at 0°C) Reaction->Quench Strict Residence Time Phase Step 5: Phase Separation & Target Isolation Quench->Phase Aqueous Waste Removal

Continuous flow workflow for self-validating beta-hydroxy ester synthesis.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve the target aldehyde/ketone (1.0 eq) and α -bromo ester (1.05 eq) in anhydrous THF. Critical: Ensure moisture levels are <50 ppm via Karl Fischer titration to prevent premature quenching of the enolate.

  • Zinc Activation: Load a CSTR or flow column with granular Zinc(0). Activate the zinc bed by passing a 5% solution of trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane in THF through the system.

  • Continuous Addition & Reaction: Pump the reagent stream into the reactor. Maintain the reactor jacket temperature strictly between 0 °C and 15 °C. The continuous flow ensures a low steady-state concentration of the enolate, which kinetically outcompetes self-condensation and Double Reformatsky additions[2][3]. Set the flow rate to achieve a residence time of exactly 20 minutes.

  • In-line Quenching: Direct the reactor effluent immediately into a mixing T-piece fed with saturated aqueous NH4​Cl chilled to 0 °C. This rapid, mild quench prevents retro-aldol fragmentation and dehydration.

  • Phase Separation: Route the quenched mixture to a continuous liquid-liquid phase separator. Collect the organic layer containing the pure β -hydroxy propanoate for downstream solvent evaporation.

References

  • Aldol Addition and Condensation Reactions | Master Organic Chemistry | [Link]

  • Manufacture of a β-Hydroxyester via a Continuous Reformatsky Process | ACS Publications | [Link]

  • Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters | ACS Publications | [Link]

Sources

Challenges in the purification of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working with Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate . This compound is a critical, highly fluorinated chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as fluoroquinolone antibiotics and DPP-4 inhibitors .

The purification of this specific intermediate presents unique challenges. The highly electron-withdrawing nature of the 2,4,5-trifluorophenyl ring, combined with the bidentate coordination capability of the β-hydroxy ester motif, requires highly specific, logic-driven purification strategies rather than generic chromatography.

Purification Workflow & Mechanistic Strategy

The standard synthesis of this intermediate involves the transition-metal-catalyzed (Ru or Rh) asymmetric hydrogenation of the corresponding β-keto ester. The resulting crude mixture typically contains the desired product, residual heavy metals, unreacted starting material, and trace dehydration byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (β-Hydroxy Ester + Catalyst + Unreacted Ketone) Wash Chemoselective Wash (Sodium Bisulfite) Crude->Wash Remove Ketone Scavenge Metal Scavenging (Thiol-functionalized Silica) Wash->Scavenge Organic Phase Distill Wiped Film Evaporation (Low Temp / High Vac) Scavenge->Distill Remove Ru/Rh Enrich Enantiomeric Upgrading (Enzymatic Resolution) Distill->Enrich Avoid Dehydration Pure Pure Ethyl 3-Hydroxy-3- (2,4,5-trifluorophenyl)propanoate Enrich->Pure >99% ee

Workflow for the purification of fluorinated β-hydroxy esters from crude hydrogenation mixtures.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant formation of ethyl 3-(2,4,5-trifluorophenyl)acrylate during concentration or distillation? The Causality: Your product is a benzylic β-hydroxy ester. The ester carbonyl increases the acidity of the C2 alpha-protons, while the highly electronegative 2,4,5-trifluorophenyl ring inductively polarizes the C3 position, making the hydroxyl group a better leaving group. Under basic conditions (even mild bases used during workup) or thermal stress, an E1cB elimination is highly favored . The fluorinated ring stabilizes the developing negative charge in the transition state, accelerating dehydration compared to unfluorinated analogs. The Solution: Strictly maintain the pH between 5.5 and 7.0 during aqueous workups. Avoid standard rotary evaporation above 40°C. Instead, utilize Wiped Film Evaporation (WFE) or short-path distillation under high vacuum (<0.1 mbar) to minimize thermal residence time.

Q2: How can I efficiently remove the unreacted ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate starting material without chromatography? The Causality: The β-keto ester starting material has an almost identical polarity to your β-hydroxy product, making silica gel chromatography inefficient, solvent-heavy, and unscalable. However, the ketone form of the starting material is highly electrophilic. The Solution: Exploit this electrophilicity via a chemoselective wash. Saturated aqueous sodium bisulfite (NaHSO₃) undergoes nucleophilic addition to the unhindered ketone to form a water-soluble α-hydroxy sulfonate salt (bisulfite adduct). Because your β-hydroxy ester product lacks a carbonyl group at C3, it remains entirely in the organic phase.

Q3: My product has a dark green/brown tint and fails elemental analysis due to high Ruthenium (Ru) content. Standard filtration through Celite doesn't work. Why? The Causality: The β-hydroxy ester motif acts as a bidentate ligand, strongly chelating the Ru or Rh metal center used in the asymmetric hydrogenation step. Simple physical filtration cannot break these thermodynamic coordination bonds. The Solution: Introduce a chemical metal scavenger that acts as a "soft" Lewis base. Thiol-functionalized silica has a significantly higher affinity for soft transition metals like Ru and Rh than the "hard" oxygen-based ligands of your product. The thiol groups will outcompete the ester, sequestering the metal onto the solid support.

Q4: The enantiomeric excess (ee) of my product plateaued at 85% after hydrogenation. How can I upgrade the optical purity? The Causality: Asymmetric hydrogenation of heavily fluorinated β-keto esters can suffer from lower stereoselectivity because the strong electron-withdrawing effect of the trifluorophenyl ring alters the coordination geometry of the metal-chiral ligand complex . The Solution: Implement a biocatalytic kinetic resolution. Using a highly selective lipase (e.g., Candida antarctica Lipase B) with a mild acyl donor will selectively acetylate the contaminating enantiomer. The resulting acetate has a vastly different polarity and boiling point, allowing for trivial separation from your desired enantiopure alcohol.

Quantitative Data Summary

The following table summarizes the expected efficacy of the targeted purification techniques discussed in this guide, providing benchmark metrics for your analytical validation.

Purification ChallengeTargeted TechniqueInitial State (Crude)Post-Treatment StateYield Recovery
Unreacted Ketone Chemoselective Bisulfite Wash5–15% (HPLC Area)<0.1% (HPLC Area)>95%
Ru/Rh Catalyst Thiol-Silica Scavenging1000–1500 ppm<10 ppm>98%
Enantiomeric Purity CALB Kinetic Resolution~85% ee>99.5% ee40–45%*
Dehydration Impurity pH-Controlled WFE2–5% Acrylate<0.5% Acrylate>90%

*Note: Kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Bisulfite Purification

Purpose: Complete removal of unreacted β-keto ester starting material.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., MTBE or Ethyl Acetate) at a concentration of 10 mL/g.

  • Addition: Add an equal volume of freshly prepared 20% w/v aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Vigorously stir the biphasic mixture at 25°C for exactly 2 hours. (Causality: Biphasic reactions require high interfacial area; the bisulfite addition is a reversible equilibrium that requires time to favor the adduct).

  • Separation: Transfer to a separatory funnel, allow the layers to settle, and discard the lower aqueous layer (which now contains the water-soluble ketone adduct). Wash the organic layer once with brine.

  • Validation Check: Spot the organic phase on a TLC plate alongside a pure β-keto ester reference standard. The UV-active spot corresponding to the starting material must be completely absent before proceeding.

Protocol B: Transition Metal Scavenging

Purpose: Reduction of Ru/Rh catalyst levels to <10 ppm.

  • Preparation: To the organic phase obtained from Protocol A, add 10 wt% (relative to the theoretical mass of the product) of Thiol-functionalized silica gel (e.g., QuadraSil® MP).

  • Incubation: Heat the suspension to 40°C and stir mechanically for 4 hours. (Causality: Elevated temperature provides the activation energy necessary to break the Ru-Oxygen coordination bonds, allowing the thermodynamically favored Ru-Sulfur bonds to form on the silica).

  • Filtration: Filter the warm suspension through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Validation Check: The filtrate must demonstrate a distinct visual transition from a dark brown/green hue to a pale yellow or completely colorless solution. For cGMP compliance, concentrate a 1 mL aliquot and analyze via ICP-MS to confirm heavy metal limits are below 10 ppm.

References

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Frontiers in Bioengineering and Biotechnology[Link]

  • Identification and Suppression of a Dimer Impurity in the Development of Delafloxacin Organic Process Research & Development (ACS Publications)[Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation RSC Advances[Link]

Technical Support Center: Degradation Pathways for Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of trifluoromethyl-containing compounds. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, its reputation for stability can lead to unexpected challenges when degradation does occur. This guide provides in-depth, field-proven insights into diagnosing and understanding these degradation pathways through a practical question-and-answer format, detailed troubleshooting guides, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of the trifluoromethyl group.

Q1: Why is the trifluoromethyl (-CF3) group so widely used to enhance metabolic stability?

A: The exceptional stability of the -CF3 group stems from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[2][4] This makes the group highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[5] By strategically replacing a metabolically labile group (like a methyl, -CH₃) with a -CF3 group, chemists can effectively block a "metabolic hotspot," leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][3] This strategy is often referred to as "metabolic switching."

Q2: Is the trifluoromethyl group completely inert, or can it degrade? What are the primary degradation pathways?

A: While highly stable, the -CF3 group is not completely inert.[6] It can degrade under specific chemical or biological conditions. Understanding these pathways is critical for predicting a compound's stability profile. The primary degradation routes include:

  • Hydrolysis: Under certain conditions, particularly alkaline pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) and release fluoride ions.[1][7]

  • Photodegradation: Exposure to UV light can induce C-F bond cleavage. For example, some trifluoromethylphenols degrade into trifluoroacetic acid (TFA) upon photolysis.[1][8][9]

  • Reductive Defluorination: This pathway involves the stepwise removal of fluorine atoms and their replacement with hydrogen, typically initiated by single-electron reduction.[10][11] This can convert a -CF3 group into a difluoromethyl (-CF2H) and subsequently a monofluoromethyl (-CH2F) group.[12]

  • Enzymatic Degradation: Although the -CF3 group is designed to resist metabolism, certain microbial enzymes and engineered cytochrome P450s have been shown to catalyze defluorination reactions.[13][14][15]

Q3: What are the most common degradation products I should anticipate in my experiments?

A: The expected degradation products are directly linked to the degradation pathway. Key products to monitor include:

  • From Hydrolysis: The corresponding carboxylic acid derivative of your parent compound. The release of free fluoride ions is also a key indicator.[1][7]

  • From Photodegradation: Trifluoroacetic acid (TFA) is a common, persistent end-product, especially from aromatic -CF3 compounds.[9]

  • From Reductive Defluorination: The appearance of difluoromethyl (-CF2H) and monofluoromethyl (-CH2F) analogs of your parent compound.[10][12]

Part 2: Troubleshooting Guide for Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during stability and metabolism studies.

Q: My compound, which contains a -CF3 group, is unexpectedly degrading in an aqueous buffer during a stability assay. What is the likely cause?

A: This is a common issue that often points to abiotic hydrolysis.

  • Probable Cause 1: Alkaline-Mediated Hydrolysis. The -CF3 group, particularly on an aromatic ring, can be susceptible to hydrolysis under basic conditions (pH > 7.5).[1][7] The reaction proceeds via nucleophilic attack, ultimately converting the -CF3 to a -COOH group.

  • Suggested Solution:

    • pH Profiling: Conduct the stability study across a range of pH values (e.g., pH 3, 7, and 9). Degradation that accelerates significantly at higher pH is a strong indicator of this pathway.[7]

    • Product Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to look for a mass shift corresponding to the replacement of -CF3 with -COOH (a mass change of +9.00 Da).

    • Fluoride Ion Analysis: Monitor the release of fluoride ions into the buffer using a fluoride ion-selective electrode, a sensitive method to confirm C-F bond cleavage.[13]

  • Probable Cause 2: Hydrolysis of a More Labile Functional Group. Often, degradation occurs not at the robust -CF3 group, but at a weaker point in the molecule, such as an ester, amide, or lactam.[1]

  • Suggested Solution: Employ tandem mass spectrometry (LC-MS/MS) for structural elucidation of the degradation products. Fragmentation patterns will reveal the specific site of hydrolysis, confirming whether the -CF3 group is intact.[8][16]

Q: My compound was stable in the dark but showed multiple new peaks in the HPLC chromatogram after being left on the benchtop. What happened?

A: This strongly suggests photodegradation.

  • Probable Cause: Photolytic C-F Bond Cleavage. Aromatic compounds containing -CF3 groups can be susceptible to degradation upon exposure to UV or even ambient laboratory light.[1][8] This can lead to a complex mixture of products, including the formation of trifluoroacetic acid (TFA).[9]

  • Suggested Solution:

    • Conduct a Controlled Photostability Study: Follow established guidelines (e.g., ICH Q1B) by exposing your compound to a calibrated light source while running a parallel experiment with a dark control (e.g., wrapped in aluminum foil).

    • Characterize Photoproducts: Use LC-MS/MS to identify the major photoproducts. Specifically, develop an analytical method to test for the presence of the highly polar and often persistent metabolite, trifluoroacetic acid (TFA).[9]

Q: My in vitro metabolism assay using liver microsomes shows rapid clearance of my compound. I thought the -CF3 group was supposed to prevent this.

A: This highlights a crucial concept: the -CF3 group provides local, not global, metabolic protection.

  • Probable Cause: Metabolism at an Unprotected Site. The -CF3 group effectively shields its point of attachment from oxidative metabolism. However, the cytochrome P450 enzymes can simply attack another susceptible position on the molecule.[2][17]

  • Suggested Solution:

    • Metabolite Identification: This is the most critical step. Use high-resolution mass spectrometry to identify the structure of the major metabolites. This will reveal the new "metabolic hotspot" on your compound.

    • Enzyme Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) or specific chemical inhibitors to determine which P450 isozyme is responsible for the observed metabolism.[18] This information is vital for structure-activity relationship (SAR) studies to mitigate the new liability.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for investigating the unexpected degradation of a trifluoromethyl-containing compound.

G start Unexpected Degradation Observed (e.g., new HPLC peaks) forced_degradation Step 1: Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation dark_control Is degradation observed in dark and ambient temp controls? forced_degradation->dark_control abiotic Pathway is likely Abiotic (Hydrolysis or Thermal) dark_control->abiotic Yes biotic Pathway is likely Biotic (Metabolism) or Photolytic dark_control->biotic No ph_dependent Is degradation pH-dependent? (Accelerates at high pH) abiotic->ph_dependent light_dependent Is degradation light-dependent? (Occurs only in light-exposed sample) biotic->light_dependent hydrolysis Probable Cause: Alkaline Hydrolysis of -CF3 or other labile group ph_dependent->hydrolysis Yes analyze Step 2: Identify Products (LC-MS/MS, 19F NMR) ph_dependent->analyze No hydrolysis->analyze photolysis Probable Cause: Photodegradation light_dependent->photolysis Yes metabolism_assay Does degradation occur in microsomal/hepatocyte assay? light_dependent->metabolism_assay No photolysis->analyze metabolism Probable Cause: Metabolism at a site other than -CF3 metabolism_assay->metabolism Yes metabolism_assay->analyze No metabolism->analyze report Characterize Pathway & Products analyze->report

Caption: Troubleshooting workflow for identifying degradation pathways.

Part 3: Key Experimental Protocols

Reproducible and robust protocols are essential for accurate stability assessment.

Protocol 1: General Forced Degradation Study

This study is a foundational experiment to identify conditions under which your compound degrades, helping to develop a stability-indicating analytical method.[1]

Objective: To determine the degradation profile of a trifluoromethyl-containing compound under various stress conditions.

Materials:

  • Test compound

  • Acetonitrile (ACN) and/or Dimethyl sulfoxide (DMSO) for stock solution

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aqueous buffers (e.g., pH 3, 7, 9)

  • Photostability chamber

  • Oven for thermal stress

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 1 mg/mL) in ACN or DMSO.

  • Stress Conditions (Prepare in parallel):

    • Acid Hydrolysis: Dilute stock solution into 0.1 M HCl.

    • Base Hydrolysis: Dilute stock solution into 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute stock solution into purified water or pH 7 buffer.

    • Oxidative Degradation: Dilute stock solution into a solution of 3% H₂O₂.

    • Thermal Stress: Store an aliquot of the neutral solution at 60°C.

    • Photolytic Stress: Expose an aliquot of the neutral solution to light according to ICH Q1B guidelines. Keep a dark control sample wrapped in foil.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute with mobile phase to stop the reaction.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of stressed samples to the time-zero and control samples to identify new peaks and quantify the loss of the parent compound.

Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes

This is a standard, high-throughput assay to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[2][19]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (10 mM in DMSO)

  • Pooled human liver microsomes (HLM), typically 20 mg/mL stock

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) for quenching.

  • 96-well incubation plate and a plate shaker/incubator.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare Master Mix: In the phosphate buffer, prepare a master mix containing the liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system.

  • Prepare Compound Plate: In a separate 96-well plate, dilute the test compound and positive controls to an intermediate concentration. The final incubation concentration is typically 1 µM.

  • Pre-incubation: Add the master mix to the compound plate. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiate Reaction: The reaction is typically initiated by adding the test compound to the pre-warmed master mix (or vice-versa). The time of this addition is T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the ice-cold ACN with internal standard. The 0-minute time point serves as the 100% compound remaining control.

  • Sample Processing: After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of this line is the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k .[2]

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[2]

Summary of Degradation Pathways and Analytical Approaches
Degradation PathwayTriggering ConditionsPrimary Degradation Product(s)Key Analytical Techniques
Hydrolysis Alkaline (or strongly acidic) pH, waterCarboxylic Acid (-COOH), Fluoride ionsLC-MS, Ion-Selective Electrode
Photodegradation UV/Visible LightTrifluoroacetic Acid (TFA), various photoproductsHPLC-UV, LC-MS/MS
Reductive Defluorination Reducing agents, electrochemical potential, anaerobic conditionsDifluoromethyl (-CF2H) & Monofluoromethyl (-CH2F) analogs19F NMR, High-Resolution MS
Oxidative Metabolism Cytochrome P450 enzymes, NADPH, O₂Hydroxylated, dealkylated, or other oxidized metabolitesLC-MS/MS, Recombinant Enzymes
Visualizing Major Degradation Pathways

cluster_0 Abiotic Pathways cluster_1 Biotic Pathway Parent Aryl-CF3 Hydrolysis_Product Aryl-COOH Parent->Hydrolysis_Product  Hydrolysis  (OH⁻, H₂O) Photo_Product Aryl-Degradants + TFA Parent->Photo_Product  Photodegradation  (hν, UV Light) Reductive_Product Aryl-CF2H Parent->Reductive_Product  Reductive Defluorination  (e⁻, H⁺) Parent2 Aryl-CF3 Metabolite Metabolized Aryl-CF3 (e.g., Aryl(OH)-CF3) Parent2->Metabolite  Oxidative Metabolism  (CYP450, O₂, NADPH)

Caption: Major abiotic and biotic degradation pathways for aryl-CF3 compounds.

References

  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Avanthay, M. E., et al. (2023). Electronically Ambivalent Hydrodefluorination of Aryl-CF3 groups enabled by Electrochemical Deep-Reduction on a Ni Cathode. Angewandte Chemie International Edition. [Link]

  • Chen, F., et al. (2021). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry. [Link]

  • Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry. [Link]

  • Box, J. R. (2023). Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol. [Link]

  • Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]

  • Benchchem. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
  • Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. Environmental Science & Technology. [Link]

  • Uneyama, K., et al. (2000). Electroreductive Defluorination of Trifluoromethyl Ketones and Trifluoroacetic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

  • De Vetta, M., et al. (2022). Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for -CF3 Groups. Applied and Environmental Microbiology. [Link]

  • Wang, Y., et al. (2024). Hydrocyclization/Defluorination of CF3-Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. Angewandte Chemie International Edition. [Link]

  • Gouverneur, V., et al. (2018). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Angewandte Chemie International Edition. [Link]

  • Unknown Author. (2024). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Technology Org. [Link]

  • Gouverneur, V., et al. (2018). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Engesser, K. H., & Cain, R. B. (1994). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters. [Link]

  • Wang, R., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]

  • Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry. [Link]

  • Benchchem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. Benchchem.
  • Wang, J., et al. (2024). Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. Chemistry – A European Journal. [Link]

  • Boersma, F. H., et al. (2001). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate. [Link]

  • Leroux, J., et al. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology. [Link]

  • Gemo, M., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. [Link]

  • Arora, P. K. (2022). Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers in Microbiology. [Link]

  • Paranal, R. M., et al. (2020). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fernández, M., et al. (2013). Stepwise Degradation of Trifluoromethyl platinum(II) Compounds. Inorganic Chemistry. [Link]

  • Lab-Training. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. Lab-Training.com. [Link]

  • Davis, M. R., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Drug Metabolism and Disposition. [Link]

  • Unknown Author. (2023). Biodegradation of Xenobiotics Guide. Scribd. [Link]

  • Wang, Y., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Liu, Y., et al. (2022). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Catalysis. [Link]

  • Upadhyay, J., & Ansari, M. N. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Metabolites. [Link]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Stancu, M. M. (2021). Xenobiotics—Division and Methods of Detection: A Review. PMC. [Link]

  • Cohen, L. H., et al. (2003). Fluorometric High-Throughput Screening for Inhibitors of Cytochrome P450. ResearchGate. [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Resolutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. As researchers and drug development professionals, you know that achieving high enantiomeric purity is the cornerstone of chiral synthesis. When your enzymatic kinetic resolution yields a low Enantiomeric Ratio ( E -value), the root cause can lie in thermodynamics, solvent dynamics, or substrate interactions.

This guide is designed by application scientists to help you systematically diagnose and resolve enantioselectivity failures. We focus on causality and self-validating experimental designs to ensure your biocatalytic workflows are robust and scalable.

Diagnostic Workflow for Low Enantioselectivity

Before altering your reaction conditions, use the following logical framework to isolate the variable causing the loss of chiral discrimination.

DiagnosticWorkflow Start Low Enantioselectivity Observed (E < 20) CheckBlank Run Blank Reaction (No Enzyme) Start->CheckBlank HighBackground High Background Reaction? CheckBlank->HighBackground LowerTemp Lower Temp / Change Acyl Donor to suppress background HighBackground->LowerTemp Yes CheckConv Check Conversion (c) and ee_s / ee_p HighBackground->CheckConv No ConvHigh c > 50% with low ee_p? CheckConv->ConvHigh StopEarly Stop reaction earlier or use DKR ConvHigh->StopEarly Yes OptSolvent Optimize Solvent (log P) & Water Activity (aw) ConvHigh->OptSolvent No (Intrinsic low E)

Diagnostic workflow for troubleshooting low enantiomeric ratios (E-values) in biocatalysis.

Section 1: Reaction Conditions & Solvent Engineering

Q: Why did my enantioselectivity drop significantly when I switched from toluene to a more polar solvent like acetone? A: This is a classic "solvent engineering" failure. Enzymes, particularly lipases, require a microscopic hydration shell to maintain their active, flexible conformation[1]. Polar solvents (which have a low logP value) partition water away from the enzyme's surface, effectively stripping this essential hydration layer. This leads to structural rigidity, denaturation, and a drastic drop in the E -value[2]. Conversely, hydrophobic solvents ( logP>4 , such as hexane or toluene) preserve the enzyme's micro-aqueous layer, often enhancing both activity and enantioselectivity[2][3]. Self-Validation Check: Measure the water activity ( aw​ ) of your solvent system. If aw​ is too low, pre-equilibrate your organic solvent over saturated salt hydrates before adding the enzyme.

Q: Does lowering the temperature always improve the E -value? A: No, this is a common misconception. While the Arrhenius equation suggests that lower temperatures slow down reaction rates and increase selectivity, enzymatic enantioselectivity is governed by the differential activation enthalpy ( ΔΔH‡ ) and entropy ( ΔΔS‡ ) between the two enantiomers[3][4]. This relationship defines the "racemic temperature" ( Tr​ ), the exact temperature at which E=1 (zero selectivity)[5][6]. If your operating temperature is below Tr​ , cooling the reaction will indeed increase the E -value[5]. However, if your reaction operates above Tr​ , increasing the temperature will actually improve enantioselectivity[7]. Self-Validation Check: Run the resolution at three distinct temperatures (e.g., 20°C, 35°C, 50°C). Plot ln(E) versus 1/T to determine your system's thermodynamic profile and locate Tr​ .

Section 2: Substrate & Background Reaction Issues

Q: I am observing low enantiomeric excess ( ee ) for both the substrate and product, even at early conversion stages. What is happening? A: This symptom almost always points to a spontaneous, non-enzymatic background reaction or reaction reversibility[5][8]. If your chemical acyl donor (e.g., acetic anhydride) is highly reactive, it will acylate both enantiomers indiscriminately without the enzyme's help, diluting the chiral purity[5]. Furthermore, if the reaction is reversible, the enzyme may begin hydrolyzing the enantioenriched product back to the starting material as equilibrium shifts[8]. Self-Validation Check: Run a negative control containing the substrate and acyl donor, but omit the enzyme. If product forms, you have a background reaction. Switch to a "smart" acyl donor like isopropenyl acetate. It is less reactive (minimizing background) and renders the enzymatic transfer irreversible because the leaving group tautomerizes into acetone[9][10].

Q: My kinetic resolution stalls exactly at 50% yield, and the product ee starts degrading if I push it further. How can I overcome this yield limit? A: Standard kinetic resolution is mathematically capped at a 50% yield for a single enantiomer because the enzyme selectively converts only one half of the racemate[10][11]. To achieve up to 100% theoretical yield, you must implement Dynamic Kinetic Resolution (DKR)[9][12]. By adding an in-situ racemization catalyst (such as a ruthenium complex or a mild base), the unreactive enantiomer is continuously converted back into the reactive enantiomer, funneling the entire racemate into the desired chiral product[9].

DKR_Mechanism Sub_S Substrate (S) (Slow Reacting) Racemase Racemization Catalyst (In-situ) Sub_S->Racemase Fast Enzyme Enzyme (High E-value) Sub_S->Enzyme Very Slow Sub_R Substrate (R) (Fast Reacting) Sub_R->Enzyme Fast Product_R Product (R) (100% Yield Possible) Racemase->Sub_R Enzyme->Product_R

Mechanism of Dynamic Kinetic Resolution (DKR) overcoming the 50% yield barrier.

Section 3: Enzyme Selection & Formulation

Q: Does the formulation of the enzyme (free powder vs. immobilized) affect enantioselectivity? A: Yes, profoundly. Free lipases suspended in organic solvents tend to aggregate. This restricts substrate access to the active site and can alter the binding pocket's geometry, lowering the E -value[2]. Immobilizing the enzyme on a macroscopic support (e.g., macroporous acrylic resins like Novozym 435 or PS-C "Amano") prevents aggregation, provides a favorable microenvironment, and locks the enzyme into its active, open-lid conformation[2][9][13].

Quantitative Troubleshooting Matrix

Use this matrix to rapidly align your observed symptoms with mechanistic corrective actions.

ParameterSymptom of FailureCorrective ActionMechanistic Rationale
Solvent logP Low E -value, low overall catalytic activitySwitch to a solvent with logP>4 (e.g., hexane, toluene)Prevents the stripping of the enzyme's essential hydration shell[2].
Water Activity ( aw​ ) No conversion or rapid enzyme denaturationEquilibrate solvent with saturated salt hydrates ( aw​≈0.2 )Enzymes require trace water for conformational flexibility[2].
Temperature E -value drops upon cooling the reactionIncrease the reaction temperatureThe reaction is operating above its racemic temperature ( Tr​ )[5][7].
Acyl Donor High background reaction; eep​ drops earlyUse vinyl acetate or isopropenyl acetateRenders the reaction irreversible and prevents non-enzymatic acylation[9][10].
Step-by-Step Methodology: Self-Validating Protocol for E -value Determination

To accurately troubleshoot enantioselectivity, you must calculate the E -value using the classic Sih equations[10][11]. This protocol ensures your data is mathematically self-validating.

Step 1: Reaction Setup Prepare the racemic substrate (e.g., 50 mM) and an irreversible acyl donor (e.g., 150 mM isopropenyl acetate) in a hydrophobic solvent (e.g., toluene, logP=2.7 ).

Step 2: Hydration Control & Background Check Pre-equilibrate the solvent to a specific water activity ( aw​≈0.2 ) using molecular sieves or salt hydrates. Crucial: Withdraw a 1 mL aliquot of this mixture and incubate it without the enzyme to serve as your negative control for background reactivity.

Step 3: Initiation Add the immobilized enzyme (e.g., Candida antarctica Lipase B, 10 mg/mL) to the main reaction vessel. Incubate at the target temperature (e.g., 30°C) with orbital shaking (250 rpm).

Step 4: Time-Course Sampling Withdraw 50 µL aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). Quench the reaction immediately by filtering out the immobilized enzyme or diluting the sample in a denaturing solvent (e.g., acetonitrile).

Step 5: Chiral Analysis & Self-Validation Analyze the samples via Chiral HPLC or GC to determine the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ). Self-Validation: Calculate the conversion ( c ) using the formula: c=ees​+eep​ees​​ . Compare this calculated c to the physical conversion measured by concentration. If they do not match, a side reaction or product degradation is occurring.

Step 6: Calculation of the E -value Calculate the Enantiomeric Ratio ( E ) using the Sih equation[10][11]:

E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​

Note: An E -value > 20 is suitable for synthesis, > 50 is excellent, and > 200 is considered perfect (though mathematically difficult to quantify accurately due to analytical limits)[11].

Sources

Technical Support Center: Trifluorophenyl Waste Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Organic Waste Management. As drug development and materials science increasingly rely on fluorine chemistry to enhance metabolic stability and target binding, the volume of trifluorophenyl-containing waste has surged. The very feature that makes these molecules valuable—the ultra-strong carbon-fluorine (C-F) bond—makes their disposal hazardous and technically demanding.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with field-proven methodologies, troubleshooting steps, and self-validating protocols to ensure the safe, compliant, and complete mineralization of trifluorophenyl waste.

Waste Disposal Workflow & Logical Relationships

The destruction of trifluorophenyl waste cannot be achieved through standard combustion. It requires a highly controlled, multi-stage thermal and chemical neutralization process to prevent the release of toxic fluorocarbons and corrosive acids.

TrifluorophenylDisposal A Trifluorophenyl Waste (High C-F Bond Energy) B Waste Segregation & BTU Profiling A->B Characterize C Primary Combustion (Rotary Kiln 850°C - 1000°C) B->C Controlled Feed D Secondary Combustion (Afterburner >1100°C, 2s) C->D Volatiles & PICs E Rapid Quench (Prevent Dioxin Formation) D->E Mineralized Gas (HF, CO2) F Alkaline Wet Scrubber (HF Neutralization) E->F Cooled Acid Gas G CEMS Monitoring & Clean Emission F->G Neutralized Exhaust

Caption: Logical workflow for the thermal destruction and neutralization of trifluorophenyl waste streams.

Standard Operating Procedure: Self-Validating Disposal Protocol

To prevent the release of toxic Products of Incomplete Combustion (PICs) or highly corrosive Hydrogen Fluoride (HF) gas, destruction must be approached as an integrated chemical reaction[1].

Step 1: Halogenated Segregation & BTU Profiling (Lab-Side)
  • Action: Isolate trifluorophenyl waste from non-halogenated solvents immediately at the bench.

  • Causality: Diluting fluorinated waste with standard organics lowers the overall halogen concentration but dangerously alters the BTU (heating) value of the feed. Unpredictable BTU values cause temperature fluctuations in the incinerator kiln, leading to incomplete C-F bond cleavage.

  • Validation Check: Perform bomb calorimetry and halogen content titration on the waste bulk prior to scheduling the incinerator feed rate.

Step 2: Primary Thermal Treatment (Facility-Side)
  • Action: Inject the waste into a primary combustion chamber operating between 850°C and 1000°C[2].

  • Causality: This temperature range vaporizes the organic matrix and initiates the oxidative decomposition of the trifluorophenyl ring[3]. However, it is insufficient to destroy all fluorocarbons.

  • Validation Check: Monitor CO levels in the primary exhaust; spikes indicate poor oxygen mixing or feed surges.

Step 3: High-Temperature Secondary Combustion
  • Action: Route the effluent gases into a secondary combustion chamber maintained at >1100°C with a minimum gas residence time of 2.0 seconds[4].

  • Causality: The extreme temperature and residence time provide the kinetic energy required for free radicals (H·, O·, OH·) to completely break down transient fluorocarbons (e.g., CF₄) into HF and CO₂[5].

  • Validation Check: Continuous Emission Monitoring Systems (CEMS) must verify temperature and O₂ levels (>3% excess oxygen) continuously.

Step 4: Rapid Quench and Alkaline Wet Scrubbing
  • Action: Rapidly cool the exhaust gases below 150°C and pass them through a 4-stage wet scrubber using a calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) solution[6].

  • Causality: Rapid quenching prevents the de novo synthesis of halogenated dioxins. The alkaline scrubber is mandatory because complete combustion converts the fluorine into HF gas, which must be neutralized to form stable salts (e.g., CaF₂) to prevent atmospheric release and equipment corrosion[3].

  • Validation Check: Scrubber effluent pH must be continuously monitored. A drop below pH 8.0 triggers an automatic waste feed cutoff.

Quantitative Operational Parameters

Operational ParameterTarget ThresholdMechanistic Causality / Scientific Rationale
Primary Kiln Temperature 850°C – 1000°CInitiates matrix volatilization and primary ring cleavage[2].
Afterburner Temperature ≥ 1100°CExceeds the activation energy required to break refractory C-F bonds and destroy PICs[4].
Gas Residence Time ≥ 2.0 secondsProvides sufficient kinetic duration for free radical oxidation of fluorocarbons[5].
Excess Oxygen (O₂) > 3%Ensures stoichiometric excess to prevent the formation of carbon soot and unburned PICs[5].
Scrubber Effluent pH 8.0 – 9.0Optimizes the absorption kinetics of HF gas into the alkaline solution, preventing acid off-gassing[6].

Troubleshooting Guide

Q: During our bench-scale synthesis, we generated a mixed waste stream of trifluorophenylacetic acid and methanol. Can we consolidate this into our standard non-halogenated solvent carboy to save on disposal costs? A: No.

  • Causality: Mixing heavily fluorinated compounds with standard flammable solvents masks the halogen content from your waste disposal contractor. When incinerated, the unexpected fluorine load will overwhelm the contractor's scrubber capacity, leading to a release of HF gas and potential regulatory fines.

  • Solution: Always segregate trifluorophenyl waste into dedicated, clearly labeled "Halogenated Organic Waste" containers[7].

Q: Our pilot-scale incinerator's Continuous Emission Monitoring System (CEMS) is detecting short-chain fluorocarbons in the stack exhaust. What is failing in our process? A: You are experiencing incomplete mineralization.

  • Causality: The C-F bond is highly refractory (~485 kJ/mol). If your secondary combustion chamber (afterburner) drops below 1100°C, or if the gas residence time is less than 2 seconds, the trifluorophenyl rings fragment into smaller, highly stable fluorocarbons (like CF₄ or C₂F₆) rather than fully oxidizing[1].

  • Solution: Immediately halt the waste feed. Verify that the afterburner burners are firing correctly and increase the temperature setpoint to ≥1100°C. Ensure excess oxygen levels are maintained above 3% to drive the oxidation kinetics.

Q: We are seeing rapid, severe pitting and corrosion in the ductwork immediately following the secondary combustion chamber. How do we mitigate this? A: This is a classic symptom of Hydrogen Fluoride (HF) acid attack.

  • Causality: When trifluorophenyl compounds are successfully destroyed, they yield high volumes of HF gas. If the exhaust gas temperature drops below the acid dew point before reaching the scrubber, HF condenses into liquid hydrofluoric acid, which aggressively attacks standard stainless steel[2].

  • Solution: Insulate or heat-trace the ductwork between the afterburner and the quench system to keep gas temperatures well above the acid dew point (typically >150°C). Ensure the quench system utilizes high-nickel alloys (e.g., Hastelloy C-276) or PTFE-lined piping.

Q: The scrubber blowdown water is showing fluoride levels exceeding our wastewater discharge permit. How can we efficiently precipitate the fluoride? A: If you are using a sodium hydroxide (NaOH) scrubber, the byproduct is sodium fluoride (NaF), which is highly soluble in water.

  • Solution: Transition your scrubber chemistry to milk of lime (calcium hydroxide, Ca(OH)₂), or add calcium chloride (CaCl₂) to the blowdown tank. This drives a precipitation reaction: 2F⁻ + Ca²⁺ → CaF₂(s). Calcium fluoride is highly insoluble and will drop out as a sludge, which can be filter-pressed and safely disposed of in a hazardous waste landfill.

Frequently Asked Questions (FAQs)

Q: Can we dispose of trifluorophenyl waste in a standard municipal solid waste (MSW) incinerator? A: No. Standard MSW incinerators typically operate around 850°C, which is insufficient to break the C-F bonds of heavily fluorinated compounds. Furthermore, they lack the robust, multi-stage acid gas scrubbing infrastructure required to handle the concentrated HF gas generated by fluorinated organic waste, leading to illegal toxic emissions and catastrophic equipment failure[8].

Q: Does trifluorophenyl waste fall under the EPA's new PFAS disposal guidelines? A: While trifluorophenyl compounds are aromatic and do not strictly meet the structural definition of aliphatic per- and polyfluoroalkyl substances (PFAS), their disposal physics are nearly identical. Due to the extreme stability of the C-F bonds, environmental agencies and hazardous waste contractors treat them with the same stringent thermal destruction protocols outlined in the[4].

References

  • EPA's Updated Guidance on Destruction and Disposal of PFAS. Montrose Environmental. Available at: [Link]

  • Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. Waste Dive. Available at:[Link]

  • Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. ResearchGate. Available at:[Link]

  • Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste incinerator. Academax. Available at:[Link]

  • Investigation of waste incineration of fluorotelomer-based polymers as a potential source of PFOA in the environment. CSWAB. Available at: [Link]

Sources

Improving the stability of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate in storage

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on maintaining the integrity of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate during storage.

Introduction: The Challenge of Stabilizing a Key Intermediate

Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is a valuable β-hydroxy ester intermediate in pharmaceutical synthesis. Its structure, containing both an ester and a hydroxyl group, along with a strongly electron-withdrawing trifluorophenyl ring, presents unique stability challenges. Degradation not only results in the loss of valuable material but can also introduce impurities that complicate subsequent reaction steps and purification processes. This guide provides a comprehensive technical overview of the primary degradation pathways, recommended storage protocols, and systematic troubleshooting procedures to ensure the long-term stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate.

Q1: What is the primary degradation pathway for this compound? The most significant cause of degradation is hydrolysis of the ethyl ester bond.[1] This reaction is catalyzed by the presence of moisture, and its rate can be significantly accelerated by acidic or basic conditions.[2][3] The process results in the cleavage of the ester to form 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid and ethanol.

Q2: How does the 2,4,5-trifluorophenyl group influence the compound's stability? The three fluorine atoms on the phenyl ring are highly electron-withdrawing. This has a notable electronic effect on the ester group, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the ester more susceptible to nucleophilic attack by water, potentially increasing the rate of hydrolysis compared to non-fluorinated analogs.[4]

Q3: What are the ideal storage conditions to maximize shelf-life? To mitigate degradation, the compound should be stored under controlled conditions that limit its exposure to destabilizing factors. The table below summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of all chemical degradation reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber vial / Protection from lightPrevents potential photolytic degradation, a common stress condition tested in forced degradation studies.[5][6]
Container Tightly sealed, chemically inert glass vialPrevents moisture ingress and avoids potential reactions with container materials. Ensure the container is appropriately sized to minimize headspace.
Form Solid (if applicable) or neat oilStoring the compound in its purest, solvent-free form minimizes the presence of potential reactants like water.

Q4: Is it advisable to store the compound in a stock solution? Storing this compound in solution, especially in protic solvents like methanol or ethanol, is generally not recommended for long-term storage. Solvents can contain trace amounts of water or acidic/basic impurities that can accelerate hydrolysis. If a stock solution is necessary for experimental workflow, it should be prepared fresh in an anhydrous aprotic solvent (e.g., anhydrous Acetonitrile or THF) and used immediately.[7]

Q5: What is the best analytical technique to monitor the stability of my sample? A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most effective technique. This method can separate the parent compound from its potential degradants, allowing for accurate quantification of purity over time. A well-developed method will demonstrate baseline separation between the active compound and its degradation products formed under stress conditions.[8]

Section 2: Primary Degradation Pathway: Hydrolysis

Understanding the mechanism of degradation is crucial for developing effective stabilization strategies. The primary pathway, ester hydrolysis, can be catalyzed by either acid or base.

Under ambient conditions, the most likely culprit is the presence of trace moisture. The electron-withdrawing nature of the trifluorophenyl ring makes the ester carbonyl carbon particularly susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_products Degradation Products EHTP Ethyl 3-Hydroxy-3- (2,4,5-trifluorophenyl)propanoate Acid 3-Hydroxy-3-(2,4,5-trifluorophenyl) propanoic Acid EHTP->Acid Hydrolysis (H⁺ or OH⁻ catalysis) H2O Water (H₂O) (from moisture) Ethanol Ethanol

Caption: Primary degradation pathway via hydrolysis.

Section 3: Troubleshooting Guide for Stability Issues

If you suspect your sample of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate has degraded, this guide provides a logical workflow to diagnose the issue.

Problem: My sample's purity, as measured by HPLC, has decreased significantly since the last analysis.

This is the most direct evidence of degradation. The following workflow can help identify the cause and prevent future occurrences.

G cluster_yes cluster_no start Purity Decrease Detected by HPLC check_peak Is a major new peak observed? start->check_peak characterize Characterize Degradant: 1. Compare retention time to known standards. 2. Analyze by LC-MS to get mass. check_peak->characterize Yes check_broad Are peaks broad or tailing? Is baseline noisy? check_peak->check_broad No is_hydrolysis Does mass correspond to the hydrolysis product? characterize->is_hydrolysis review_storage Root Cause: Hydrolysis. Review Storage Protocol: - Check container seal. - Use desiccant. - Purge with inert gas. is_hydrolysis->review_storage Yes other_degradant Root Cause: Other Pathway. - Consider oxidation or dehydration. - Review handling procedures for contaminants (acid/base). is_hydrolysis->other_degradant No review_hplc Issue is likely analytical. Review HPLC Method: - Check column health. - Prepare fresh mobile phase. - Verify instrument performance. check_broad->review_hplc Yes multiple_small Multiple small, new peaks observed? Indicates complex degradation or contamination. check_broad->multiple_small No

Caption: Troubleshooting workflow for decreased sample purity.

Section 4: Key Experimental Protocols

This section provides detailed methodologies for proper handling and analysis to ensure the stability of your compound.

Protocol 4.1: Recommended Storage and Handling
  • Receipt and Initial Inspection: Upon receipt, visually inspect the container for an intact seal. If the compound is a solid, note its appearance (color, crystallinity).

  • Aliquoting: If the entire container will not be used at once, it is critical to aliquot the material into smaller, single-use vials. This prevents repeated warming/cooling cycles and exposure of the bulk material to atmospheric moisture. Perform this process in a glove box or under a stream of dry inert gas.

  • Container Preparation: Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Inerting: Before sealing, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial(s) in a -20°C or -80°C freezer. For added protection against moisture, store vials inside a secondary container with a desiccant (e.g., silica gel).

  • Usage: When a sample is needed, remove a single aliquot vial from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Protocol 4.2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a method to assess the purity of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Sample Preparation: Dissolve a small amount of the compound in Acetonitrile to a concentration of ~0.5 mg/mL.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
18.01090
18.17030
22.07030
Protocol 4.3: Performing a Forced Degradation Study

Forced degradation or stress testing is essential for understanding the intrinsic stability of a molecule and for developing truly stability-indicating analytical methods.[5][9][10]

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[10]

  • Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose individual samples to the following conditions. The goal is to achieve 5-20% degradation. Time and reagent concentration may need to be adjusted.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 30, 60, and 120 minutes.[3]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Store a sample (solid and in solution) at 80°C for 24 hours.

    • Photolytic Degradation: Expose a sample (solid and in solution) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by the RP-HPLC method described above.

  • Evaluation: Compare the chromatograms. The appearance of new peaks in the stressed samples confirms their status as degradation products. This validates that the HPLC method is "stability-indicating" because it can separate the intact drug from its degradants.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Alsante, K. M., et al. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. [Link]

  • Varghese, R., et al. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2439-2447. [Link]

  • Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its stability. Pharmacia, 69(2), 349-354. [Link]

Sources

Validation & Comparative

Advanced LC-MS/MS Comparison Guide: Fragmentation Patterns of Trifluorophenyl Esters vs. Alternative Active Esters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioconjugation, targeted proteomics, and small-molecule derivatization, amine-reactive tags are essential for improving ionization efficiency and chromatographic retention. While N-hydroxysuccinimide (NHS) esters have historically dominated this space, their susceptibility to rapid aqueous hydrolysis limits their utility in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[1].

Mechanistic Causality in MS Fragmentation

To leverage TrFP esters effectively, one must understand the causality behind their fragmentation under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

The Inductive Effect and Bond Cleavage: The three highly electronegative fluorine atoms on the TrFP ring strongly withdraw electron density from the ester's C-O bond. During collisional activation in the mass spectrometer, this specific bond becomes the primary site of heterolytic cleavage.

  • Positive Ion Mode: The cleavage results in a highly stable acylium cation [M−148.01]+ via the neutral loss of trifluorophenol (148.01 Da). This mass defect is highly unusual in endogenous biological matrices, providing a pristine diagnostic signal.

  • Negative Ion Mode: The strong electron-withdrawing nature of the fluorine atoms stabilizes the resulting leaving group, generating an intense trifluorophenoxide reporter anion at m/z 147.00.

By comparison, NHS esters lose a 115.03 Da neutral fragment, which is less distinct from common biological background noise and does not yield a strongly stabilized reporter ion in negative mode[1].

Comparative Performance Data

The following table synthesizes the physicochemical and mass spectrometric properties of common active esters, allowing for objective selection based on experimental needs.

Table 1: Comparative MS Performance and Physicochemical Properties of Active Esters

Active Ester TypeLeaving GroupDiagnostic Neutral Loss (Da)Diagnostic Reporter Ion (Negative Mode)Hydrolytic Stability (pH 7.4)Amine Reactivity
NHS Ester Succinimide-115.03 m/z 114.02 (Weak)Low (~Hours)High
Trifluorophenyl (TrFP) Trifluorophenol-148.01 m/z 147.00 (Strong)High (~Days)Moderate-High
Tetrafluorophenyl (TFP) Tetrafluorophenol-166.00 m/z 165.00 (Strong)High (~Days)High
Pentafluorophenyl (PFP) Pentafluorophenol-183.99 m/z 182.99 (Dominant)ModerateVery High

Data synthesis indicates that while PFP is the most reactive, TrFP and TFP offer the best balance of shelf-life, aqueous stability, and unambiguous MS/MS reporter ions[2][3].

Self-Validating Experimental Protocol: LC-MS/MS Characterization

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It utilizes polarity-switching DDA (Data-Dependent Acquisition) to mathematically eliminate false positives. An analyte is only confirmed if it satisfies both the positive mode neutral loss and the negative mode reporter ion criteria.

Step 1: System Suitability and Isotopic Spiking
  • Preparation: Spike the biological sample with a known concentration of a 13C -labeled TrFP-derivatized internal standard (IS).

  • Causality: The heavy IS co-elutes with the target analyte, experiencing the exact same matrix suppression effects in the ESI source. This normalizes ionization efficiency and validates the retention time.

Step 2: Chromatographic Separation
  • Column Selection: Utilize a Pentafluorophenyl (PFP) stationary phase column (e.g., 100 x 2.1 mm, 1.9 µm) rather than a standard C18.

  • Causality: The fluorinated stationary phase induces orthogonal π−π and dipole-dipole interactions with the trifluorophenyl ring of the derivatized analyte. This provides superior retention and sharper peak shapes for fluorinated compounds compared to standard hydrophobic dispersion forces, directly reducing matrix interference.

Step 3: Polarity-Switching MS/MS Acquisition
  • Method Setup: Program the mass spectrometer for fast polarity switching (<20 ms).

  • Positive Mode (ESI+): Set HCD normalized collision energy (NCE) to 25-30%. Monitor for the precursor [M+H]+ and the diagnostic neutral loss of 148.01 Da .

  • Negative Mode (ESI-): Set HCD NCE to 35-40%. Monitor for the highly stable trifluorophenoxide reporter ion at m/z 147.00 .

Step 4: Automated Data Validation Logic

Implement the following logical gate in your data processing software (e.g., Skyline or Compound Discoverer) to self-validate the results.

TrFP_Validation Input DDA MS/MS Input PosMode Positive CID: Detect[M-148.01]+? Input->PosMode NegMode Negative CID: Detect m/z 147.00? PosMode->NegMode Yes Reject Data Rejected (False Positive) PosMode->Reject No Valid Confirmed TrFP Derivative NegMode->Valid Yes NegMode->Reject No

Figure 1: Self-validating logical workflow for TrFP ester MS/MS identification.

Conclusion

For researchers optimizing targeted MS assays, transitioning from NHS esters to Trifluorophenyl (TrFP) esters provides a dual advantage: vastly improved hydrolytic stability during autosampler queuing and the generation of highly specific, dual-polarity MS/MS fragmentation patterns[2][4]. By implementing the self-validating polarity-switching protocol outlined above, laboratories can achieve near-zero false discovery rates in their derivatization workflows.

References

  • Title : A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides Source : Langmuir - ACS Publications URL :[Link]

  • Title : Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals Source : PMC - NIH URL :[Link]

Sources

X-ray diffraction analysis for determining the solid-state structure of fluorinated compounds

Author: BenchChem Technical Support Team. Date: April 2026

Solid-State Structure Determination of Fluorinated Compounds: A Comparative Guide to SCXRD, PXRD, and MicroED

As a Senior Application Scientist in crystallographic analysis, I frequently encounter the unique stereoelectronic hurdles presented by fluorinated active pharmaceutical ingredients (APIs). Fluorine’s extreme electronegativity, low polarizability, and small van der Waals radius make it a privileged substituent in drug design. However, these exact properties introduce significant challenges in solid-state structural elucidation.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED), providing causality-driven insights and self-validating protocols to overcome the structural ambiguities inherent to fluorinated compounds.

The Physics of Fluorine in Crystallography: Understanding Causality

Before selecting an analytical technique, we must understand why fluorinated compounds behave erratically in the solid state.

The CF3 Rotational Disorder Phenomenon: Trifluoromethyl (-CF3) groups are highly hydrophobic and typically pack pointing toward neighboring -CF3 groups. Because fluorine atoms are "hard" and poorly polarizable, they fail to form strong, locking non-covalent interactions (such as robust halogen bonds). This lack of intermolecular anchoring allows for almost free rotation along the C–CF3 bond, resulting in severe dynamic disorder 1. If left unmodeled, this disorder smears the electron density map, leading to artificially shortened C–F bond lengths and masking the true molecular conformation.

The Crystallization Bottleneck: Fluorinated APIs frequently exhibit poor solubility profiles and rapid precipitation kinetics, causing them to crash out of solution as nano- or sub-micron crystals. Traditional SCXRD requires crystal dimensions of at least 10 μm to yield sufficient diffraction intensity [[2]](). When crystals cannot be grown to this size, researchers must pivot to alternative probes, such as electrons (MicroED) or bulk structural analysis (PXRD) 3.

Technology Comparison: SCXRD vs. MicroED vs. PXRD

The following table synthesizes the quantitative performance metrics and operational trade-offs of the three primary diffraction techniques when applied to fluorinated systems.

Analytical TechniqueProbe TypeMin. Crystal SizeTypical ResolutionStrengths for Fluorinated CompoundsLimitations
SCXRD X-rays> 10 μm0.7 - 0.8 ÅGold standard for absolute configuration; highly robust for resolving CF3 disorder via SHELX.Requires large, high-quality single crystals, which are often difficult to grow.
MicroED Electrons< 1 μm0.8 - 1.0 ÅIdeal for sub-micron/nano-crystalline APIs. Electrons interact ~10⁴ times stronger than X-rays.Dynamical scattering can complicate precise atomic thermal parameter refinement.
PXRD X-raysBulk Powder1.0 - 1.5 ÅRapid phase purity verification; requires no single crystals.Peak overlap hinders ab initio structure solution, especially with highly disordered CF3 groups.

Note: Resolving structures ab initio from PXRD data is notoriously difficult for fluorinated compounds. For example, solving the structure of perfluorononanoic acid via synchrotron PXRD required complex parallel tempering and Rietveld refinement due to severe peak overlap and unmodeled disorder 4.

Decision Workflow for Fluorinated APIs

Selecting the correct technique relies heavily on the physical dimensions of the available sample and the presence of rotational disorder.

Technique_Selection Start Fluorinated API Sample SizeCheck Crystal Size? Start->SizeCheck SCXRD Single-Crystal XRD (SCXRD) SizeCheck->SCXRD > 10 μm MicroED Microcrystal Electron Diffraction (MicroED) SizeCheck->MicroED < 1 μm PXRD Powder XRD (PXRD) SizeCheck->PXRD Bulk Powder DisorderCheck CF3 Disorder? SCXRD->DisorderCheck LowTemp Low Temp (100K) + SHELX PART Refinement DisorderCheck->LowTemp Yes

Caption: Logical workflow for selecting the appropriate diffraction technique for fluorinated APIs.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a causal justification and a built-in validation check.

Protocol A: Resolving CF3 Disorder in SCXRD using SHELXL

When dynamic disorder cannot be completely frozen out by temperature reduction, it must be mathematically modeled. Introducing split-occupancy models drastically reduces the data-to-parameter ratio, so geometric restraints must be applied to stabilize the refinement matrix 5.

  • Cryogenic Data Collection: Mount the crystal and cool to 100 K using a liquid nitrogen cryostream. Causality: Lowering the thermal energy slows the F3C–C bond rotation, converting dynamic disorder into modelable static disorder.

  • Identify Residual Density: Solve the base structure. Locate the large, smeared residual electron density peaks (Q-peaks) surrounding the trifluoromethyl carbon.

  • Apply the PART Command:

    • Assign the major occupancy fluorine positions to PART 1 and minor positions to PART 2.

    • Tie their occupancies to a free variable (e.g., 21.00000 for PART 1 and -21.00000 for PART 2). Validation: This ensures the total occupancy of the split sites strictly sums to 1.0.

  • Implement Geometric Restraints: Apply SADI or DFIX restraints to force all C–F bond lengths to a target distance of ~1.34 Å. Apply SADI to the 1,3-F···F distances to maintain perfect tetrahedral geometry 5.

  • Anisotropic Refinement: Refine the split atoms anisotropically. If thermal ellipsoids become non-positive definite (NPD), apply SIMU and DELU rigid-bond restraints.

  • Self-Validation: Run the final .cif file through CheckCIF. A successfully modeled CF3 group will trigger zero Level A or B alerts regarding bond length anomalies or NPD ellipsoids.

CF3_Disorder DataCollect 100 K Data Collection Identify Identify Q-peaks in Electron Map DataCollect->Identify Model Apply SHELX PART Commands Identify->Model Refine Refine Free Variables Model->Refine Validate CheckCIF Validation Refine->Validate

Caption: Step-by-step experimental workflow for resolving dynamic CF3 disorder in SCXRD.

Protocol B: MicroED Workflow for Sub-Micron Fluorinated APIs

When SCXRD fails due to crystal size limitations, MicroED provides a robust alternative by leveraging the strong interaction between electrons and the electrostatic potential of the crystal 3.

  • Sample Preparation: Deposit 2-3 μL of the fluorinated API suspension (in an anti-solvent) onto a carbon-coated copper TEM grid. Blot away excess liquid.

  • Vitrification: Plunge-freeze the grid in liquid ethane. Causality: Vitrification preserves the native hydration state of the API and significantly mitigates electron beam-induced radiation damage during data collection.

  • Continuous Rotation Data Collection: Insert the grid into a cryo-TEM operating at 200–300 kV. Locate a target nano-crystal (100–500 nm) in imaging mode, then switch to diffraction mode. Continuously rotate the stage (e.g., -30° to +30° at a rate of 0.5°/s) while recording the diffraction pattern on a fast CMOS camera.

  • Data Processing & Solution: Convert the TEM frames to SMV/CBF format. Process the data using standard crystallographic software (e.g., DIALS), ensuring that the atomic scattering factors are explicitly set for electrons rather than X-rays. Validation: Verify that the internal R-factors (R_merge, R_meas) remain below 15%, accounting for the dynamical scattering inherent to electron diffraction.

Sources

Biological activity of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate versus its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of chemical building blocks not just as static molecules, but as dynamic participants in biological systems. When comparing Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate with its non-fluorinated analog, Ethyl 3-hydroxy-3-phenylpropanoate , we must evaluate their biological activity through two distinct lenses: their in vitro interaction with biocatalysts during synthesis, and the profound pharmacodynamic impact they impart on their downstream active pharmaceutical ingredients (APIs).

The addition of three fluorine atoms to the phenyl ring is not merely a steric adjustment; it is a calculated stereoelectronic modification that fundamentally alters metabolic stability, lipophilicity, and target receptor affinity[1][2].

Below is an in-depth, objective comparison guide detailing the performance, experimental workflows, and mechanistic causality of these two critical intermediates.

Structural Divergence & Pharmacophoric Rationale

In drug development, the biological activity of intermediate esters is primarily realized in how they dictate the efficacy of the final API. The non-fluorinated analog is a standard precursor for generic β-amino acids and drugs like fluoxetine[3]. Conversely, the 2,4,5-trifluorophenyl analog is the critical chiral building block for Sitagliptin , a blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitor[4].

The causality behind this structural choice lies in the architecture of the DPP-4 enzyme. The 2,4,5-trifluorophenyl group acts as a highly specific anchor, perfectly occupying the S1 hydrophobic pocket of DPP-4[2][5]. The high electronegativity of the fluorine atoms generates a multipolar interaction network with key residues (Arg358, Ser209, and Tyr547), which the non-fluorinated phenyl ring cannot replicate[6].

G cluster_0 Fluorinated Pathway cluster_1 Non-Fluorinated Pathway S1 Ethyl 3-Hydroxy-3- (2,4,5-trifluorophenyl)propanoate B1 Engineered Biocatalysis (Transaminases/Lipases) S1->B1 A1 Sitagliptin (DPP-4 Inhibitor) High Affinity (S1 Pocket) B1->A1 S2 Ethyl 3-hydroxy-3- phenylpropanoate B2 Standard Biocatalysis (CAL-B / Hydrolases) S2->B2 A2 Generic β-amino APIs Low DPP-4 Affinity B2->A2

Divergent biocatalytic and pharmacological pathways of fluorinated vs. non-fluorinated β-hydroxy esters.

Biocatalytic Activity: Enzyme-Substrate Interactions

Before these compounds reach a human receptor, their first biological interaction is often with biocatalysts used for chiral resolution.

  • Non-Fluorinated Analog: Ethyl 3-hydroxy-3-phenylpropanoate is a highly efficient, model substrate for lipases such as Candida antarctica lipase B (CAL-B) and Pig Liver Esterase (PLE)[7]. The lack of steric bulk allows for rapid acylation/hydrolysis, yielding high enantiomeric excess (E-value > 100)[3].

  • Fluorinated Analog: The introduction of the 2,4,5-trifluoro motif creates significant steric and stereoelectronic drag. The electron-withdrawing nature of fluorine deactivates the adjacent centers, altering the binding kinetics within the enzyme's active site. Resolving this analog often requires engineered transaminases or highly optimized, prolonged hydrolase conditions to achieve similar enantiopurity[4].

Quantitative Data Comparison

To objectively compare their performance, we must look at both the biocatalytic efficiency of the esters and the pharmacodynamic profile of their resulting β-amino amide derivatives.

Table 1: Physicochemical & Biocatalytic Properties of the Esters

Property / MetricEthyl 3-hydroxy-3-phenylpropanoate (Non-Fluorinated)Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate
Primary Utility Precursor for Fluoxetine, generic β-amino acids[3]Precursor for Sitagliptin (DPP-4 Inhibitor)[4]
Lipophilicity (LogP) ~ 1.9~ 2.6 (Enhanced membrane permeability)[1]
Biocatalytic E-value (CAL-B) > 100 (Highly efficient substrate)[7]Moderate to High (Requires optimized kinetics)
Metabolic Stability Susceptible to CYP450 oxidation on the phenyl ringHighly resistant to aromatic oxidation[1][2]

Table 2: Pharmacodynamic Profile of Derived APIs (β-amino amides)

Target MetricNon-Fluorinated Derivative2,4,5-Trifluorinated Derivative (Sitagliptin)
DPP-4 IC₅₀ > 1,000 nM (Weak/Non-specific binding)18 nM (Potent, highly specific)[8][9]
S1 Pocket Interaction Poor fit; lacks multipolar anchoringOptimal fit; F-atoms interact with Arg358/Ser209[6]
In Vivo Efficacy Negligible hypoglycemic effectSignificant, prolonged hypoglycemic effect[10]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and data accuracy.

Protocol 1: Biocatalytic Kinetic Resolution of β-Hydroxy Esters

Purpose: To evaluate the enzyme-substrate interaction and isolate the (S)-enantiomer.

  • Substrate Preparation: Dissolve 50 mM of the racemic ester (fluorinated or non-fluorinated) in 10 mL of diisopropyl ether (DIPE).

  • Enzyme Addition: Add 20 mg/mL of immobilized CAL-B. Causality: The hydrophobic pocket of CAL-B selectively accommodates the (R)-enantiomer for acylation, leaving the (S)-enantiomer unreacted.

  • Reaction Incubation: Agitate the mixture at 250 rpm at 37°C for 24–48 hours.

  • Self-Validation & Analysis: Terminate the reaction by filtering out the immobilized enzyme. Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: Calculate the Enantiomeric Ratio (E-value). The system validates itself if the conversion percentage ( c ) and the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ) satisfy the equation: c=ees​/(ees​+eep​) .

Protocol 2: In Vitro DPP-4 Inhibition Assay

Purpose: To quantify the pharmacodynamic impact of the fluorine substitution on the derived APIs.

  • Reagent Preparation: Prepare a working solution of recombinant human DPP-4 enzyme in Tris-HCl buffer (pH 8.0) containing 0.1% BSA.

  • Compound Incubation: Synthesize the respective β-amino amides from the resolved esters. Incubate 10 µL of the enzyme solution with 10 µL of the test compounds at varying concentrations (1 nM to 10 µM) in a 96-well microplate for 30 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Causality: Active DPP-4 cleaves the substrate, releasing fluorescent AMC. Inhibitors prevent this cleavage, directly correlating fluorescence drop to binding affinity.

  • Self-Validation & Quantification: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm) continuously for 20 minutes.

    • Validation Check: Include a no-inhibitor control (100% activity) and a known Sitagliptin standard. The dose-response curve must yield a Hill slope near 1.0, confirming a 1:1 competitive binding stoichiometry.

G Start Racemic β-Hydroxy Ester (Fluorinated or Non-Fluorinated) Enzyme Addition of CAL-B Lipase (in Organic Solvent) Start->Enzyme Resolution Kinetic Resolution (Enantiomeric Separation) Enzyme->Resolution Synthesis Chemical Conversion to β-Amino Amide Resolution->Synthesis Assay In Vitro DPP-4 Inhibition Assay Synthesis->Assay Data IC50 & E-value Quantification Assay->Data

Step-by-step workflow from biocatalytic resolution to in vitro pharmacological evaluation.

Conclusion

The comparison between Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate and its non-fluorinated analog perfectly illustrates the transformative power of strategic fluorination. While the non-fluorinated analog excels as a highly compliant substrate for standard biocatalytic resolutions[3][7], it fails to provide the necessary pharmacophoric interactions for advanced targeted therapies. The 2,4,5-trifluoro substitution, despite demanding more rigorous and engineered synthesis conditions[4], is the absolute causal factor for the nanomolar potency and metabolic resilience of sitagliptin[2][5].

References

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 Source: PMC / NIH URL
  • Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases Source: Journal of the Brazilian Chemical Society / ResearchGate URL
  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst Source: MDPI URL
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors Source: OAText URL
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PMC / NIH URL
  • Discovery and development of dipeptidyl peptidase-4 inhibitors Source: Wikipedia URL
  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Chemical Aspects of Human and Environmental Overload with Fluorine Source: ACS Publications URL

Sources

A Senior Application Scientist's Guide to the Kinetic Resolution of Racemic β-Hydroxy Esters: Enzymatic vs. Non-Enzymatic Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Enantiopurity in β-Hydroxy Esters

Optically pure β-hydroxy esters are foundational building blocks in modern organic synthesis. Their chiral 1,3-hydroxy-ester motif is a prevalent feature in a multitude of biologically active molecules, including pharmaceuticals like the norepinephrine reuptake inhibitor tomoxetine and the antidepressant fluoxetine.[1][2] Consequently, the development of efficient and highly selective methods to access single enantiomers of these compounds is of paramount importance to the pharmaceutical and fine chemical industries.

Kinetic resolution (KR) stands out as a robust and widely adopted strategy for resolving racemic mixtures.[3] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a new product) from the unreacted, enantioenriched slower-reacting enantiomer.[3][4] The success of this approach hinges on the catalyst's ability to exquisitely discriminate between the two enantiomers.

This guide provides an in-depth comparison of the two dominant catalytic paradigms for the kinetic resolution of racemic β-hydroxy esters: enzymatic and non-enzymatic methods. We will delve into the mechanistic underpinnings, compare performance with supporting data, provide actionable experimental protocols, and offer expert insights to guide your selection process.

The Fundamental Principle of Kinetic Resolution

At its core, kinetic resolution is a competition. A chiral catalyst selectively accelerates the reaction of one enantiomer over the other. The efficiency of this process is quantified by the selectivity factor (often denoted as s for non-enzymatic systems or E for enzymatic ones), which represents the ratio of the reaction rates of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers. A high selectivity factor is crucial for achieving high enantiomeric excess (ee) for both the product and the recovered starting material at reasonable conversions.[5]

G racemate Racemic β-Hydroxy Ester (R)-Substrate + (S)-Substrate product (R)-Product (e.g., Acylated Ester) racemate->product k_fast (Favored) unreacted Enantioenriched (S)-Substrate racemate->unreacted k_slow (Disfavored) catalyst Chiral Catalyst (Enzyme or Synthetic) catalyst->racemate interacts with

Caption: General principle of kinetic resolution of a racemic mixture.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution has become a mainstay in both academic and industrial settings, prized for its exceptional selectivity and environmentally benign reaction conditions.[6][7] For the resolution of β-hydroxy esters, lipases are the most frequently employed class of enzymes.[8][9]

Mechanism and Field Insights

Lipases are hydrolases that, in organic media, can efficiently catalyze acyl transfer reactions.[8] The catalytic activity stems from a "catalytic triad" of amino acid residues (typically Ser-His-Asp) in the enzyme's active site. The process is typically an irreversible transesterification using an activated acyl donor, such as vinyl acetate. The use of an enol ester like vinyl acetate is a key experimental choice; upon acylation, it tautomerizes to acetaldehyde, which is volatile and effectively removed from the equilibrium, driving the reaction to completion and preventing the reverse reaction that could erode enantioselectivity.[7][10]

The remarkable enantioselectivity of lipases arises from the three-dimensional architecture of their active site, which creates a chiral pocket. One enantiomer of the β-hydroxy ester fits snugly into this pocket, positioning its hydroxyl group optimally for nucleophilic attack on the acyl-enzyme intermediate. The other enantiomer, due to steric hindrance, cannot achieve this ideal orientation, resulting in a significantly slower reaction rate.

G cluster_0 Lipase Active Site cluster_1 Resolution Step Enzyme Lipase-Ser-OH AcylEnzyme Acyl-Enzyme Intermediate (Lipase-Ser-OAc) Enzyme->AcylEnzyme Acylation AcylDonor Vinyl Acetate AcylDonor->AcylEnzyme SlowEnantiomer (S)-β-Hydroxy Ester (Poor Fit) AcylEnzyme->SlowEnantiomer Very Slow Reaction Product (R)-β-Acetoxy Ester AcylEnzyme->Product Acyl Transfer FastEnantiomer (R)-β-Hydroxy Ester (Fits Active Site) FastEnantiomer->Product

Caption: Simplified workflow of lipase-catalyzed kinetic resolution.

Performance Data: Enzymatic Methods

The performance of lipases is characterized by exceptionally high E-values, often exceeding 200, which allows for the isolation of both the product and the unreacted starting material with very high enantiomeric excess (>99% ee).

Substrate (rac-1)EnzymeAcyl DonorE-Value% Conv.% ee (Product)% ee (Substrate)Reference
Ethyl 3-hydroxy-5-phenylpentanoateLipase PS-CVinyl Acetate>36050>99>99[11]
Ethyl 3-hydroxy-5-(benzyloxy)pentanoateLipase PS-CVinyl Acetate26050>99>99[11]
Methyl 3-hydroxy-3-phenylpropanoateCandida antarctica Lipase B (CALB)Vinyl Acetate>200~50>99>99[12]
Ethyl 3-hydroxyhexanoateLipase PSVinyl Acetate360509999[13]
Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative example for the kinetic resolution of a racemic δ-hydroxy ester, which follows the same principles as for a β-hydroxy ester.[11]

  • Preparation: To a solution of the racemic δ-hydroxy ester (1.0 mmol) in 5 mL of diisopropyl ether, add vinyl acetate (5.0 mmol, 5 equiv.).

  • Enzyme Addition: Add immobilized lipase from Pseudomonas cepacia (Lipase PS-C, 50 mg). The immobilization is a critical self-validating feature, as it simplifies catalyst removal (filtration) and improves enzyme stability and reusability.[7]

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.

  • Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard column chromatography.

  • Analysis: Determine the enantiomeric excess of the separated product and unreacted starting material using chiral HPLC or GC.

Non-Enzymatic Kinetic Resolution: The Synthetic Catalyst Approach

While enzymes offer superb selectivity, their substrate scope can be limited. Non-enzymatic, or chemo-catalytic, methods provide a powerful alternative, often accommodating a broader range of substrates and operating under more flexible conditions.[3] A variety of chiral catalysts have been developed, including those based on chiral amines, organometallics, and other small molecules.[1][14][15]

Mechanism and Field Insights

A prominent example is the use of planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives.[1][16] In this system, the chiral DMAP catalyst acts as a nucleophilic catalyst, reacting with an acylating agent (e.g., acetic anhydride) to form a highly reactive chiral N-acylpyridinium intermediate. This intermediate is the key to enantioselection. One enantiomer of the β-hydroxy ester can approach this bulky, chiral acylating agent more readily than the other, leading to a faster rate of acylation. The choice of a non-polar, aprotic solvent like tert-amyl alcohol is often crucial to minimize uncatalyzed background reactions that would erode enantioselectivity.[16]

G cluster_0 Catalyst Activation cluster_1 Asymmetric Acylation Catalyst Chiral DMAP Catalyst Intermediate Chiral N-Acylpyridinium Intermediate Catalyst->Intermediate Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate SlowEnantiomer (R)-β-Hydroxy Ester (Disfavored Approach) Intermediate->SlowEnantiomer Slow Acylation AcylatedProduct (S)-β-Acetoxy Ester Intermediate->AcylatedProduct Fast Acylation FastEnantiomer (S)-β-Hydroxy Ester (Favored Approach) FastEnantiomer->AcylatedProduct Product (R)-β-Hydroxy Ester (Unreacted)

Caption: Mechanism of non-enzymatic KR using a chiral DMAP catalyst.

Performance Data: Non-Enzymatic Methods

Non-enzymatic catalysts can achieve excellent selectivities, particularly for aromatic β-hydroxy esters, with s values often ranging from good to outstanding.

Substrate (rac-2)Catalyst SystemAcylating Agents Factor% Conv.% ee (Unreacted)Reference
Ethyl 3-hydroxy-3-phenylpropanoatePlanar-chiral DMAPAc₂O515499[1]
t-Butyl 3-hydroxy-3-phenylpropanoatePlanar-chiral DMAPAc₂O1075399[1]
t-Butyl 3-hydroxy-3-(4-chlorophenyl)propanoatePlanar-chiral DMAPAc₂O855399[1]
1-Hydroxy-1-phenylpropan-2-one(S)-oligoEG / KFDehydration>239350>99.5[14]
Experimental Protocol: Planar-Chiral DMAP-Catalyzed Resolution

This protocol is adapted from the kinetic resolution of aromatic β-hydroxy esters.[1]

  • Preparation: In a flame-dried vial under an inert atmosphere (e.g., Argon), dissolve the racemic β-hydroxy ester (0.15 mmol) and the planar-chiral DMAP catalyst (0.003 mmol, 2 mol%) in 0.6 mL of anhydrous tert-amyl alcohol.

  • Cooling: Cool the solution to 0 °C in an ice bath. Controlling the temperature is vital, as lower temperatures generally increase selectivity at the cost of reaction rate.[16]

  • Initiation: Add acetic anhydride (0.1125 mmol, 0.75 equiv.) dropwise to the stirred solution. Using a substoichiometric amount of the acylating agent is a self-validating measure to ensure that the reaction does not proceed past a certain conversion, which is critical for isolating the unreacted enantiomer with high ee.

  • Monitoring: Monitor the reaction by chiral HPLC until the desired conversion is reached (typically >50% to maximize the ee of the unreacted alcohol).

  • Workup: Quench the reaction by adding a few drops of methanol. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to separate the acylated product from the unreacted alcohol.

  • Analysis: Determine the enantiomeric excess of the purified, unreacted alcohol by chiral HPLC.

Head-to-Head Comparison: Enzymatic vs. Non-Enzymatic

FeatureEnzymatic Resolution (Lipases)Non-Enzymatic Resolution
Selectivity Generally excellent to outstanding (E > 100 common)Varies widely; can be excellent (s > 100) for optimized systems
Substrate Scope More limited; best for primary/secondary alcohols, sensitive to sterics near the reaction center.[8]Broader; can be tailored for different functional groups and steric environments.[3][15]
Reaction Conditions Mild (25-50 °C, neutral pH, aqueous or organic solvent).[7]Broader range; often requires anhydrous/inert conditions, can tolerate wider temperature range.[1][15]
Catalyst Source Commercially available, produced by fermentation.Custom synthesis often required; some ligands/catalysts are commercial.
Cost & Reusability Often cost-effective, especially when immobilized and reused.[7]Can be expensive due to complex ligands or precious metals; reusability varies.
Environmental Impact Considered "green chemistry"; biodegradable catalyst, mild conditions.[7]May involve hazardous solvents, reagents, or metal catalysts requiring careful disposal.
Scalability Well-established for large-scale industrial processes.[3][8]Can be scalable, but may require more specialized equipment for inert conditions.[3]

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[4] Dynamic kinetic resolution (DKR) elegantly overcomes this by integrating the kinetic resolution with a second catalytic process that continuously racemizes the slow-reacting enantiomer in situ. This funnels the entire racemic starting material into a single, enantiomerically pure product, allowing for theoretical yields up to 100%.[6][17] Chemoenzymatic DKR, which combines a robust enzyme for the resolution step and a metal catalyst for the racemization, has proven to be a particularly powerful strategy.[13][18][19]

G S_slow (S)-Substrate (Slow-reacting) S_fast (R)-Substrate (Fast-reacting) S_slow->S_fast k_rac Product Single Enantiomer (R)-Product S_slow->Product k_slow S_fast->Product k_fast Rac_cat Racemization Catalyst Rac_cat->S_slow Res_cat Resolution Catalyst Res_cat->S_fast

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Conclusion and Recommendations

Both enzymatic and non-enzymatic methods are formidable tools for the kinetic resolution of racemic β-hydroxy esters. The choice between them is not a matter of absolute superiority but of strategic alignment with project goals.

  • Choose Enzymatic Resolution when:

    • The highest possible selectivity is paramount.

    • The substrate is compatible with known, highly selective enzymes like CALB or Lipase PS.

    • "Green chemistry" principles, mild conditions, and process simplicity are key drivers.

    • You are working on a well-established, large-scale process.

  • Choose Non-Enzymatic Resolution when:

    • The substrate is not amenable to enzymatic resolution due to steric or electronic factors.

    • A broader range of reaction conditions (solvents, temperatures) is required.

    • Rapid catalyst screening and development for novel substrates is the primary goal.

Ultimately, a thorough understanding of both approaches equips the modern researcher with the versatility to tackle diverse challenges in asymmetric synthesis, efficiently producing the enantiopure building blocks that drive innovation in drug discovery and materials science.

References

  • Molecules. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • Organic Letters. (2018). Kinetic Resolution of β-Hydroxy Carbonyl Compounds via Enantioselective Dehydration Using a Cation-Binding Catalyst: Facile Access to Enantiopure Chiral Aldols. [Link]

  • CORE. (n.d.). Nonenzymatic kinetic resolution of racemic β-hydroxyalkanephosphonates with chiral copper catalyst. [Link]

  • ResearchGate. (2025). (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • KTH Diva. (2014). Access to Optically Pure beta-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Royal Society of Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. [Link]

  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]

  • ResearchGate. (2026). Applications of enzymatic and non-enzymatic methods to access enantiomerically pure compounds using kinetic resolution and racemisation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]

  • University of Bristol. (n.d.). Objectives Advantages and useful properties of enzymes. [Link]

  • PubMed. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]

  • The Journal of Organic Chemistry. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. [Link]

  • Journal of the American Chemical Society. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. [Link]

  • ETH Zurich. (2015). OC VI (HS 2015) Bode Research Group. [Link]

  • The Journal of Organic Chemistry. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. [Link]

  • PMC. (n.d.). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. [Link]

  • PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

Sources

Relative reactivity of different trifluorophenyl isomers in synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Trifluorophenyl Isomer Guide: Relative Reactivity, Regioselectivity, and Synthetic Workflows

Trifluorophenyl motifs are highly privileged structures in medicinal chemistry, agrochemicals, and materials science, offering unique lipophilicity, metabolic stability, and conformational control. However, the three distinct isomers—1,2,3-trifluorobenzene, 1,2,4-trifluorobenzene, and 1,3,5-trifluorobenzene—exhibit drastically different reactivity profiles. As a Senior Application Scientist, I frequently observe that the failure of late-stage functionalization often stems from a misunderstanding of how the relative positioning of these three fluorine atoms dictates the electronic landscape of the arene.

This guide provides an objective, data-driven comparison of the relative reactivity of trifluorophenyl isomers, focusing on C-H activation, directed metalation, and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The Electronic Landscape of Trifluorobenzenes

The reactivity of fluoroarenes is governed by the dual nature of fluorine: it is highly electronegative (exerting a strong inductive electron-withdrawing effect, -I) but also possesses lone pairs that can donate electron density into the π-system via resonance (+R). The relative positioning of the three fluorine atoms creates distinct electronic environments for each isomer.

1. 1,3,5-Trifluorobenzene (Symmetric Activation) In this highly symmetric isomer, every C-H bond is flanked by two ortho-fluorine atoms. The additive inductive effect significantly lowers the pKa of these protons, making the C-H bonds highly susceptible to metalation and palladium-catalyzed direct arylation. The activation energy for C-H cleavage in 1,3,5-trifluorobenzene is remarkably low (<26 kcal/mol), enabling facile functionalization1[1]. However, in SNAr reactions, despite the electron-deficient ring, it lacks the continuous ortho/para fluorine arrangement needed to optimally stabilize a Meisenheimer complex. Consequently, it often requires forceful thermal conditions compared to hexafluorobenzene2[2].

2. 1,2,3-Trifluorobenzene (Asymmetric Activation) The contiguous arrangement of fluorines creates a distinct dipole and unequal C-H bonds. The C4-H bond is adjacent to one fluorine, while the C5-H bond is meta to two fluorines and para to one. The inductive effect of the adjacent fluorine at C4 significantly lowers its C-H activation energy (28.8 kcal/mol) compared to the C5 position (31.7 kcal/mol)1[1]. This energetic difference allows for highly regioselective direct arylation exclusively at the C4 position.

3. 1,2,4-Trifluorobenzene (Steric and Electronic Synergy) This isomer features a C3-H bond flanked by two fluorine atoms (at C2 and C4), making it the most acidic proton on the ring. Consequently, C-H activation and lithiation occur almost exclusively at the C3 position. In cross-coupling reactions, 1,2,4-trifluorobenzene requires slightly higher catalyst loadings (e.g., 2.5% Pd) than 1,3,5-trifluorobenzene to reach full conversion, indicating a nuanced balance between acidity and catalyst coordination3[3].

CH_Activation Start Trifluorobenzene Isomers Iso135 1,3,5-Trifluorobenzene (Symmetric) Start->Iso135 Iso123 1,2,3-Trifluorobenzene (Asymmetric) Start->Iso123 Iso124 1,2,4-Trifluorobenzene (Asymmetric) Start->Iso124 React135 All C-H flanked by 2 F Ea < 26 kcal/mol Highly Reactive Iso135->React135 React123 C4-H (flanked by 1 F): Ea 28.8 kcal/mol C5-H (no ortho F): Ea 31.7 kcal/mol Regioselective at C4 Iso123->React123 React124 C3-H (flanked by 2 F): Highly Acidic Regioselective at C3 Iso124->React124

Logical Relationship of C-H Acidity and Regioselectivity in Trifluorobenzene Isomers.

Quantitative Comparison of Reactivity

To facilitate rapid decision-making in synthetic route design, the following table summarizes the quantitative reactivity metrics of the three isomers.

IsomerStructural SymmetryMost Reactive C-H PositionC-H Activation EnergySNAr Reactivity Profile
1,3,5-Trifluorobenzene Symmetric (D3h)All C-H bonds (equivalent)< 26.0 kcal/molLow (Requires thermal forcing)
1,2,4-Trifluorobenzene Asymmetric (Cs)C3-H (flanked by 2 F)Highly AcidicModerate
1,2,3-Trifluorobenzene Asymmetric (C2v)C4-H (flanked by 1 F)28.8 kcal/molModerate (Regioselective)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trust in these synthetic transformations, the following protocols are designed as self-validating systems. Each step includes specific observable milestones to verify the mechanistic progression before advancing.

Protocol 1: Regioselective Palladium-Catalyzed C4-Arylation of 1,2,3-Trifluorobenzene

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway, where the acetate ligand assists in proton abstraction simultaneously with Pd-C bond formation.

  • Substrate Preparation: In an oven-dried Schlenk flask under argon, dissolve the aryl bromide (1.0 equiv) and 1,2,3-trifluorobenzene (3.0 equiv, excess used as solvent/reactant) in anhydrous DMA (Dimethylacetamide).

  • Catalyst & Base Addition: Add Pd(OAc)2 (5 mol%) and anhydrous KOAc (2.0 equiv). Causality Check: KOAc is strictly required; weaker bases will fail to facilitate the CMD transition state.

  • Thermal Activation: Heat the mixture to 120 °C for 16 hours. Validation Milestone: Monitor the reaction via GC-MS. You should observe the exclusive formation of the C4-arylated product. The appearance of a C5-arylated byproduct (<2%) indicates thermal runaway or localized overheating.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with water to remove DMA and salts.

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Step1 1. Substrate Prep Dry solvent, inert atm Step2 2. Catalyst Addition Pd(OAc)2 + KOAc Step1->Step2 Step3 3. C-H Activation Thermal heating (120°C) Step2->Step3 Step4 4. CMD Pathway & Reductive Elimination Step3->Step4 Step5 5. Isolation GC-MS Validated Step4->Step5

Experimental Workflow for Palladium-Catalyzed Direct Arylation of Fluoroarenes.

Protocol 2: Thermal Nucleophilic Aromatic Substitution (SNAr) of 1,3,5-Trifluorobenzene

Because 1,3,5-trifluorobenzene lacks the continuous stabilization of a Meisenheimer complex seen in penta- or hexafluorobenzene, cryogenic SNAr will fail. Thermal forcing is required.

  • Reagent Mixing: In a pressure vial, combine 1,3,5-trifluorobenzene (1.0 equiv), the desired nucleophile (e.g., a secondary amine or carbohydrate-derived alkoxide, 1.2 equiv), and K2CO3 (2.0 equiv) in anhydrous DMF.

  • Thermal Forcing: Seal the vial and heat to 100–120 °C. Causality Check: Cryogenic or room temperature conditions will return quantitative starting material 2[2].

  • Reaction Monitoring: Validation Milestone: Check via TLC (UV active) or 19F NMR. The starting material shows a single fluorine resonance. The product will break symmetry, displaying distinct fluorine environments (e.g., a doublet and a triplet in 19F NMR).

  • Workup: Dilute with water to crash out the product or extract with diethyl ether. Wash extensively with brine to remove DMF.

References

  • Reactivity of 1,2,3- and 1,2,4-Trifluorobenzenes in Palladium-Catalyzed Direct Arylation Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals Source: ChemRxiv URL:[Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives Source: ChemRxiv URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

Operational Guide & Disposal Protocols for Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who handle advanced fluorinated building blocks. Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is a highly specialized β -hydroxy ester, most notably utilized as a critical chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin [1].

While the 2,4,5-trifluorophenyl moiety is essential for the pharmacokinetic stability of the final active pharmaceutical ingredient (API) [2], this exact structural feature dictates strict environmental and safety handling protocols. The robust carbon-fluorine (C-F) bonds render the compound highly resistant to standard biodegradation, legally classifying it as a halogenated organic compound under the Resource Conservation and Recovery Act (RCRA) [3]. Treating this compound as generic organic waste is a critical operational failure that can lead to regulatory fines and the dangerous release of hydrofluoric acid (HF) gas.

This guide provides a self-validating framework for the proper handling, segregation, and cradle-to-grave disposal of this specific intermediate.

Part 1: Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first quantify the operational hazards. The presence of three fluorine atoms per molecule mandates specific containment and thermal destruction parameters.

Table 1: Operational Hazard Profile

PropertyValue / ClassificationOperational Implication
Chemical Class Fluorinated β -hydroxy esterRequires strict halogenated waste segregation.
Physical State Solid / Crystalline powderHigh dust generation risk; mandates wet-wipe spill cleanup.
Halogen Content 3 Fluorine atoms per moleculeGenerates highly corrosive HF gas upon combustion.
EPA Waste Category Halogenated Organic WasteSubject to Land Disposal Restrictions (40 CFR § 268.32).

Part 2: Operational Workflow: Spill Response Methodology

A spill involving fluorinated solid intermediates requires immediate containment to prevent aerosolization and subsequent inhalation or surface cross-contamination.

Step-by-Step Spill Protocol
  • Isolate & Assess: Immediately secure the area. Determine if the compound is in its dry crystalline form or dissolved in an organic solvent (e.g., methanol or ethyl acetate during synthesis workflows) [4].

  • PPE Selection: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If aerosolization is a risk, an N95 or P100 particulate respirator is required.

  • Containment (Causality-Driven Action):

    • For Solids:Do not sweep. Sweeping aerosolizes the fluorinated powder. Utilize the wet-wipe method using a solvent in which the compound is minimally soluble (or water with a surfactant) to dampen and collect the powder.

    • For Solutions: Deploy inert, non-reactive absorbent pads. Do not use combustible materials like sawdust.

  • Decontamination & Packaging: Place all used wipes, pads, and contaminated PPE into a secondary containment bag, seal it, and label it strictly as "Halogenated Organic Debris" [5].

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Powder Solid/Powder Spill Assess->Powder Solution Solvent Solution Spill Assess->Solution WetWipe Wet-Wipe Method (Prevent Dust) Powder->WetWipe Absorb Inert Absorbent Pad Solution->Absorb Dispose Halogenated Waste Bin WetWipe->Dispose Absorb->Dispose

Workflow for assessing and containing fluorinated intermediate spills.

Part 3: Proper Disposal Procedures & SAA Management

The EPA allows the accumulation of hazardous waste at or near the point of generation within a Satellite Accumulation Area (SAA) [6]. However, the management of fluorinated esters requires rigorous segregation logic.

Step-by-Step SAA Protocol
  • Strict Segregation: Deposit the waste exclusively into a container designated for Halogenated Organic Waste (often color-coded green in institutional settings) [5].

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or toluene) needlessly inflates disposal costs. The entire mixed volume must then be treated under the more expensive, high-temperature halogenated protocols [4].

  • Chemical Compatibility: Ensure the waste is not mixed with strong acids or bases. The ester linkage in the propanoate is susceptible to hydrolysis, which could generate heat or alter the waste's physical profile [5].

  • Containment Integrity: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys. Ensure the container is tightly capped at all times unless actively adding waste [7].

  • Volume & Time Tracking: Monitor the SAA volume. Under EPA regulations, once an SAA reaches 55 gallons of hazardous waste, it must be transferred to a Central Accumulation Area (CAA) within three consecutive calendar days [8].

Part 4: Waste Treatment Routing & Incineration

Due to the thermodynamic stability of the C-F bonds, land disposal of this intermediate is prohibited under 40 CFR Part 268 [9]. The only scientifically and legally sound method of disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Causality of Incineration Parameters

Standard incineration temperatures are insufficient for breaking polyfluorinated rings. The waste must be routed to a rotary kiln or liquid injection incinerator capable of sustaining temperatures between 2,000°F and 2,200°F [10]. At these extreme temperatures, the compound is successfully mineralized. However, the destruction of the trifluorophenyl group inevitably generates hydrofluoric acid (HF) gas. Therefore, the incinerator must be equipped with a high-efficiency caustic scrubber system to neutralize the acidic exhaust before environmental release [11].

WasteRouting Gen Waste Generation (Lab/Plant) SAA Satellite Accumulation Area (Max 55 Gal) Gen->SAA CAA Central Accumulation Area (Max 90/180 Days) SAA->CAA Within 3 days of limit Transport Permitted TSDF Transport CAA->Transport Incinerator High-Temp Incinerator (>2000°F) Transport->Incinerator Scrubber Caustic Scrubber (HF Neutralization) Incinerator->Scrubber Exhaust Gas

Cradle-to-grave routing for halogenated organic waste requiring caustic scrubbing.

References

  • National Center for Biotechnology Information (NCBI). "Sitagliptin-d4 | PubChem." U.S. National Library of Medicine. Available at:[Link]

  • National Institutes of Health (NIH). "A Plurizyme with Transaminase and Hydrolase Activity Catalyzes Cascade Reactions." PMC. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at:[Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Generation." Available at:[Link]

  • Stevens EHS Consulting. "Guidelines for HW Satellite Accumulation Areas." Available at:[Link]

  • Tennessee Tech University EHS. "Hazardous Waste Management and Satellite Accumulation Area Guide." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • Clean Harbors. "Clean Harbors' PFAS Incineration Study Demonstrates Successful Destruction of 'Forever Chemicals'." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Evaluating PFAS Emissions from Waste Incineration." Available at:[Link]

Sources

Navigating the Safe Handling of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel intermediates is a daily reality. Among these, fluorinated compounds like Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate represent a class of molecules with significant potential. However, their unique chemical properties necessitate a robust and well-understood safety protocol. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth, procedural guidance on the safe handling, use, and disposal of this compound. Our approach is grounded in the principles of causality, ensuring that every recommendation is backed by scientific reasoning to foster a culture of safety and precision in your laboratory.

Hazard Identification and Risk Profile

Potential Routes of Exposure and Health Effects:

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[4]

  • Skin Contact: May cause skin irritation. Prolonged or repeated exposure could lead to more severe effects.[3][4]

  • Eye Contact: Direct contact can cause serious eye irritation or damage.[3][4]

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.

Given the presence of the trifluoro-aromatic group, thermal decomposition could potentially release hazardous gases, such as hydrogen fluoride (HF), which is highly corrosive and toxic. Therefore, all operations should be conducted with this possibility in mind.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedure being undertaken. The following table outlines the recommended PPE for handling Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing & Dilution (in a ventilated enclosure) Safety glasses with side shieldsNitrile or neoprene glovesFlame-resistant lab coatNot typically required if handled in a certified chemical fume hood
Reaction Setup & Monitoring Chemical safety gogglesNitrile or neoprene glovesFlame-resistant lab coatNot typically required if handled in a certified chemical fume hood
Work-up, Extraction & Purification Chemical safety goggles or a full-face shieldNitrile or neoprene gloves. Consider double-gloving for extended tasks.Flame-resistant lab coatRecommended if there is a potential for aerosol generation outside of a fume hood. Use a respirator with an organic vapor cartridge.
Large-Scale Operations (>50g) Full-face shield and chemical safety gogglesChemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron over a flame-resistant lab coatMandatory. A full-face respirator with multi-gas/vapor cartridges is recommended.[5]
Spill Cleanup Full-face shield and chemical safety gogglesHeavy-duty, chemical-resistant gloves (e.g., Silver Shield®/4H®)Chemical-resistant suit or coveralls (e.g., Tychem®)[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and a Safe Workspace
  • Designated Area: All work with Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate should be conducted in a designated area within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include an inert absorbent material, such as vermiculite or sand, and appropriate waste containers.[8]

  • Review the SDS: Before starting any new procedure, review the SDS for all chemicals being used.[9]

cluster_prep Preparation Phase cluster_handling Handling & Synthesis cluster_post Post-Synthesis cluster_disposal Waste Management prep1 Review All SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Weighing & Transfer (in hood) prep4->handle1 Proceed to handling handle2 Reaction Setup handle1->handle2 handle3 Monitoring & Sampling handle2->handle3 post1 Quenching & Work-up handle3->post1 Reaction complete post2 Purification post1->post2 disp1 Segregate Halogenated Waste post2->disp1 Generate waste disp2 Label Waste Container disp1->disp2 disp3 Store in Satellite Area disp2->disp3

Caption: Workflow for Safe Handling of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate

Handling and Disposal Workflow
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

    • Segregate from other chemicals by hazard class.[9]

  • Handling Procedures:

    • Weighing: Always weigh the solid material inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any dust or powder.[6]

    • Transfers: When transferring the substance, use tools such as a spatula or powder funnel to minimize the generation of dust.

    • Heating: If the compound needs to be heated, use a well-controlled heating mantle and ensure the apparatus is properly vented within the fume hood. Avoid open flames.[10]

  • Disposal Plan:

    • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

    • Halogenated Waste: Due to the fluorine content, this compound should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Collection: Follow your institution's specific guidelines for hazardous waste collection. Do not pour any amount of this chemical down the drain.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE as outlined in the table above.

    • Cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely work with Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (n.d.). DigiKey.
  • Chemical Handling and Storage. (n.d.). Environmental Health and Safety - Iowa State University.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (2025, September 4). RSG Safety.
  • SAFETY DATA SHEET. (2024, December 14). TCI Chemicals.
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety - University of Colorado Boulder.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Manager.
  • (2,4,5-Trifluorophenyl)acetic acid SDS, 209995-38-0 Safety Data Sheets. (n.d.). ECHEMI.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University Environmental Health & Safety.
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environmental Health and Safety.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • ETHYL 3-HYDROXYBUTYRATE. (n.d.). CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Fluorine. (n.d.). Rutgers University Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services - The University of Texas at Austin.
  • SAFETY DATA SHEET. (2023, June 21). Pfaltz & Bauer.
  • 2,3,5-Trifluorophenylacetic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2023, August 23). Thermo Fisher Scientific.
  • 2,4,5-Trifluorophenylacetic acid - SAFETY DATA SHEET. (n.d.). Fluorochem.
  • 3,4,5-Trifluorophenylacetic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 2,4,5-Trifluorophenylacetic acid. (n.d.). PubChem.
  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate - Safety Data Sheet. (2023, January 5). Synquest Labs.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。